5-(4-Chlorophenyl)pyrazin-2-amine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVCMQGHHBAYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608802 | |
| Record name | 5-(4-Chlorophenyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-72-4 | |
| Record name | 5-(4-Chlorophenyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Silico Modeling of 5-(4-Chlorophenyl)pyrazin-2-amine Interactions
Executive Summary
The convergence of computational power and molecular biology has positioned in silico modeling as an indispensable pillar in modern drug discovery.[1] This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 5-(4-Chlorophenyl)pyrazin-2-amine, a novel pyrazine derivative, with its putative biological targets. Pyrazine scaffolds are prevalent in numerous FDA-approved drugs and are recognized for their diverse biological activities, making this class of compounds a fertile ground for therapeutic development.[2] We will navigate the complete computational workflow, from initial target identification and system preparation to advanced simulation and analysis. The methodologies detailed herein are designed to be self-validating, emphasizing not just the "how" but the critical "why" behind each protocol. This ensures a robust and scientifically rigorous approach to predicting binding affinity, validating interaction stability, and ultimately, accelerating the hit-to-lead optimization process.[1]
The Strategic Imperative of In Silico Modeling for Novel Pyrazine Derivatives
The drug discovery pipeline is a multi-stage, high-attrition process where failures in later stages lead to exponential cost increases.[3] In silico techniques, or computer-aided drug design (CADD), mitigate this risk by enabling rapid, cost-effective evaluation of molecular candidates before committing to expensive and time-consuming laboratory synthesis and testing.[4][5] For a novel compound like 5-(4-Chlorophenyl)pyrazin-2-amine, whose biological profile is uncharacterized, in silico modeling is not merely a supplementary tool but a foundational strategy.
Pyrazine and its derivatives are known to engage in critical drug-target interactions, often acting as hydrogen bond acceptors that interact with the hinge region of kinases.[2] Computational studies are crucial for exploring these potential interactions and predicting the compound's mechanism of action.[6] This guide will establish a workflow to build a high-confidence model of these interactions, providing actionable insights for further development.
The Computational Workflow: A High-Level Overview
Caption: High-level in silico workflow.
Phase 1: Target Identification and Structural Preparation
The validity of any in silico study hinges on the quality of the starting structures. This phase focuses on identifying a high-probability biological target and meticulously preparing its 3D structure.
Target Identification Strategies
For a novel compound, target identification is the first critical step.[3] Since 5-(4-Chlorophenyl)pyrazin-2-amine lacks experimental data, we employ predictive strategies:
-
Ligand-Based Pharmacophore Screening: Using the structure of our compound, we can search databases for known drugs or bioactive molecules with similar 3D chemical features. The targets of these "hit" molecules become our potential targets.
-
Reverse Docking/Target Fishing: We can screen our ligand against a library of known protein binding sites to identify which proteins are most likely to bind it.
-
Literature Precedent: Many pyrazine derivatives are known kinase inhibitors.[6][2] Therefore, a logical starting point is to investigate kinases implicated in relevant disease pathways, such as cancer or inflammatory diseases.
For this guide, we will proceed assuming a putative kinase target has been identified, for which a high-resolution crystal structure is available.
Protocol: Receptor Structure Preparation
The goal is to prepare a protein structure that is as close to a physiological state as possible, ensuring it is ready for docking. We will use UCSF Chimera, a powerful molecular visualization and analysis tool.[7][8]
Rationale: Raw PDB files often contain experimental artifacts like water molecules, co-solvents, and multiple conformations, which can interfere with docking calculations.[9][10] We must also add hydrogen atoms, which are typically not resolved in X-ray crystallography but are crucial for defining the correct hydrogen-bonding networks.
Step-by-Step Methodology:
-
Fetch the Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID. Enter the PDB code of the target protein (e.g., a known kinase). The structure will be downloaded and displayed.[8]
-
-
Clean the Structure:
-
Remove Unnecessary Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, delete the extra chains. Select the unwanted chain(s) (Select > Chain) and delete them (Actions > Atoms/Bonds > delete).[8]
-
Remove Water and Ions: Delete all water molecules and non-essential ions (Select > Structure > solvent). Delete the selection.
-
Remove Co-crystallized Ligand: Select and delete the original ligand that may be present in the binding site. This is critical for subsequent redocking validation.[7]
-
-
Prepare the Protein using Dock Prep:
-
Open the Dock Prep tool (Tools > Surface/Binding Analysis > Dock Prep).[7][8]
-
This tool automates several key steps:
-
Fixing incomplete side chains by adding missing atoms.
-
Adding hydrogen atoms to the protein, which is essential for accurate interaction calculations.[10]
-
Assigning atomic charges using a standard force field (e.g., AMBER).
-
-
Execute Dock Prep with default settings and save the prepared protein as a .mol2 file.
-
-
Final Conversion for Docking:
Phase 2: Ligand Preparation
Just as with the receptor, the ligand must be correctly prepared to represent its likely state in a biological environment.
Protocol: 3D Conformer Generation and Optimization
Rationale: A 2D representation of 5-(4-Chlorophenyl)pyrazin-2-amine is insufficient for docking. We need a low-energy 3D conformation. Adding hydrogens and assigning correct partial charges are also essential for the scoring function to accurately calculate electrostatic interactions.[12]
Step-by-Step Methodology:
-
Obtain 2D Structure:
-
Draw the 2D structure of 5-(4-Chlorophenyl)pyrazin-2-amine in a chemical drawing program like ChemDraw or use an online tool like PubChem Sketcher.
-
Save the structure as a SMILES string or in a 2D SDF format.
-
-
Generate 3D Conformation:
-
Use a tool like Open Babel to convert the 2D structure into a 3D structure.[13]
-
Command: obabel -i smi input.smi -o sdf --gen3d -O output_3d.sdf
-
-
Energy Minimization:
-
The initial 3D structure should be energy-minimized to find a stable, low-energy conformation. This can be done using force fields like MMFF94 or UFF within software like Avogadro or via command line with Open Babel.
-
-
Prepare for Docking (PDBQT format):
-
Load the 3D SDF or MOL2 file of the ligand into AutoDockTools (ADT).[12]
-
ADT will automatically detect the rotatable bonds, which defines the ligand's flexibility during the docking simulation.
-
Assign Gasteiger charges, which are necessary for calculating electrostatic interactions.[13]
-
Save the final prepared ligand as a .pdbqt file.
-
Phase 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[14][15][16]
The Principle of Molecular Docking
Docking algorithms perform two main tasks:
-
Sampling: They explore a vast number of possible ligand conformations and orientations within the binding site.
-
Scoring: They use a scoring function to evaluate each generated pose, assigning a score that estimates the binding affinity (typically in kcal/mol).[15] Lower scores usually indicate more favorable binding.
We will use AutoDock Vina, a widely used, accurate, and computationally efficient docking program.[17]
Protocol: Protein-Ligand Docking using AutoDock Vina
Rationale: The accuracy of docking depends heavily on defining the correct search space (the "grid box"). A well-defined grid box focuses the computational effort on the binding site, increasing the chances of finding the correct binding mode.
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 7. scotchem.ac.uk [scotchem.ac.uk]
- 8. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. kaggle.com [kaggle.com]
- 12. researchgate.net [researchgate.net]
- 13. Pre-docking filter for protein and ligand 3D structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. imrpress.com [imrpress.com]
- 17. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: High-Precision Quantification of 5-(4-Chlorophenyl)pyrazin-2-amine
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the development and quality control of pyrazine-based therapeutics. It addresses the quantification of 5-(4-Chlorophenyl)pyrazin-2-amine (CAS: 59489-72-4), a critical intermediate and potential genotoxic impurity (PGI).[1]
Introduction & Scientific Context
5-(4-Chlorophenyl)pyrazin-2-amine is a functionalized pyrazine scaffold often employed in the synthesis of kinase inhibitors and anti-infective agents.[1] Its structural motif—an electron-deficient pyrazine ring coupled with a lipophilic chlorophenyl group—imparts specific pharmacokinetic properties but also presents analytical challenges.[1]
Why Quantify?
-
Process Control: As a key building block, unreacted levels indicate reaction efficiency in Suzuki-Miyaura cross-coupling or nucleophilic substitutions.[1][2]
-
Impurity Profiling: The 2-aminopyrazine moiety is a structural alert for genotoxicity (Ames positive potential).[1] Regulatory bodies (ICH M7) require trace-level quantification (often <10 ppm) in final drug substances.
-
Physicochemical Profile:
Analytical Strategy & Workflow
The quantification strategy is bifurcated based on the required sensitivity:
-
Method A (HPLC-UV): For raw material assay and reaction monitoring (Limit of Quantitation: ~0.05%).
-
Method B (LC-MS/MS): For trace impurity analysis in drug substances or biological matrices (Limit of Quantitation: <10 ng/mL).
Method Development Decision Tree
Figure 1: Decision matrix for selecting the appropriate analytical workflow.
Protocol A: HPLC-UV (Routine QC & Assay)
Objective: Robust quantification of the analyte in bulk powder or reaction mixtures.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Kinetex 5µm, 150 x 4.6 mm) | Standard hydrophobicity for retaining the chlorophenyl group.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses silanol activity and protonates the amine, improving peak shape.[2] |
| Mobile Phase B | Acetonitrile | Strong eluent for the lipophilic chlorophenyl moiety.[1] |
| Gradient | 0-2 min: 10% B; 2-10 min: 10%→80% B; 10-12 min: 80% B. | Gradient ensures separation from polar pyrazine byproducts and non-polar dimers.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Detection | UV @ 254 nm (primary) & 280 nm | 254 nm targets the aromatic phenyl; 280 nm targets the pyrazine π-π* transition. |
| Column Temp | 30°C | Maintains reproducible retention times.[1] |
Step-by-Step Procedure
-
Standard Preparation: Dissolve 10.0 mg of reference standard in 10 mL of Acetonitrile (Stock A: 1000 µg/mL). Dilute to 50 µg/mL with Mobile Phase A:B (50:50) for the working standard.
-
System Suitability: Inject the working standard 5 times.
-
Requirement: RSD of peak area ≤ 2.0%; Tailing factor < 1.5.[1]
-
-
Sample Analysis: Accurately weigh 10.0 mg of sample. Dissolve in 20 mL ACN, sonicate for 10 min, and dilute to volume with water. Filter through 0.45 µm PTFE filter.[1]
-
Calculation: Use external standard calibration.
(Where P is the purity of the standard)
Protocol B: LC-MS/MS (Trace Impurity & Bioanalysis)
Objective: Quantification of genotoxic impurities or metabolites at ng/mL levels.
Mass Spectrometry Parameters
-
Ionization: ESI Positive mode (Protonation of the 2-amino group).
-
Source Temp: 450°C.
-
Capillary Voltage: 3.5 kV.[1]
MRM Transitions (Multiple Reaction Monitoring):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Inference |
|---|---|---|---|
| 206.1 [M+H]⁺ | 171.1 | 25 | Loss of Cl radical (Characteristic). |
| 206.1 [M+H]⁺ | 121.1 | 35 | Cleavage of Pyrazine ring (Retaining chlorophenyl). |
| 206.1 [M+H]⁺ | 94.1 | 40 | Aminopyrazine fragment. |
Note: Transitions must be optimized on the specific instrument (e.g., Agilent 6400 or Sciex QTRAP) by infusing a 1 µg/mL solution.[2]
Sample Preparation (Liquid-Liquid Extraction)
For plasma or complex reaction matrices where protein/polymer precipitation is insufficient.[1]
-
Aliquot: Transfer 100 µL of sample into a 1.5 mL tube.
-
Internal Standard: Add 10 µL of deuterated analog (or generic IS like Carbamazepine).
-
Basification: Add 50 µL of 0.1 M NaOH (to ensure the amine is neutral, LogP ~2.1).
-
Extraction: Add 500 µL Ethyl Acetate. Vortex for 2 min at high speed.
-
Separation: Centrifuge at 10,000 rpm for 5 min.
-
Reconstitution: Evaporate the supernatant under
stream and reconstitute in 100 µL Mobile Phase (90:10 Water:MeOH + 0.1% Formic Acid).
Validation & Quality Control
To ensure Trustworthiness and Integrity , the method must be validated according to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria (Trace Analysis) |
| Linearity | |
| Accuracy (Recovery) | 80–120% at 3 concentration levels (LQC, MQC, HQC).[2] |
| Precision | CV < 15% (Inter-day and Intra-day). |
| LOD/LOQ | Signal-to-Noise ratios of 3:1 and 10:1 respectively. |
| Carryover | Blank injection after ULOQ must show < 20% of LOQ signal.[1] |
Troubleshooting Guide
-
Peak Tailing: The free amine interacts with silanols.[1] Solution: Ensure mobile phase pH is acidic (pH < 3) or use an end-capped column (e.g., C18-PFP).
-
Low Sensitivity (MS): Signal suppression from matrix. Solution: Switch from Methanol to Acetonitrile in MP B, or improve extraction cleanup (use SPE cartridges like Oasis HLB).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13242644, 5-(4-chlorophenyl)pyridin-2-amine (Analogous Structure).[1] Retrieved from [Link]
-
Jaishetty, N. et al. (2015). Trace Level Quantification of Genotoxic Impurities in Efavirenz Using LC–MS/MS.[2][3] (Provides validated conditions for similar amino-chloro-aryl impurities). Scientia Pharmaceutica.[1] Retrieved from [Link][2][4]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
Using 5-(4-Chlorophenyl)pyrazin-2-amine in cell-based assays
Application Note: 5-(4-Chlorophenyl)pyrazin-2-amine in Cell-Based Assays Subtitle: Targeting the DNA Damage Response (DDR) and Adenosine Signaling via the Aminopyrazine Scaffold[1]
Executive Summary & Scientific Rationale
5-(4-Chlorophenyl)pyrazin-2-amine represents a "privileged scaffold" in medicinal chemistry—a core chemical structure capable of binding to multiple distinct biological targets with high affinity depending on subtle derivatization.[1] In the context of cell-based assays, this molecule and its immediate analogs are primarily utilized as ATP-competitive kinase inhibitors (specifically targeting the ATR-CHK1 axis ) and as antagonists for Adenosine Receptors (A2A/A2B) .
This Application Note provides a rigorous framework for using 5-(4-Chlorophenyl)pyrazin-2-amine as a chemical probe to investigate DNA Damage Response (DDR) pathways. Unlike broad-spectrum toxins, aminopyrazines often function as sensitizers.[1] Therefore, the protocols below prioritize synthetic lethality assays—measuring the compound's ability to potentiate the cytotoxicity of genotoxic drugs (e.g., Gemcitabine, Cisplatin)—over simple monotherapy toxicity.[1]
Key Biological Mechanisms:
-
Primary Mode of Action: ATP-competitive inhibition at the kinase hinge region (Interaction with Valine/Glutamate residues).
-
Target Pathway: Ataxia Telangiectasia and Rad3-related (ATR) kinase signaling.[1]
-
Secondary Activity: Adenosine Receptor antagonism (relevant for immunology/oncology assays).
Compound Preparation & Handling
To ensure reproducibility, the physical state of the compound must be rigorously controlled before introduction to the cellular environment.[1]
| Parameter | Specification | Expert Insight |
| Solvent | DMSO (Dimethyl sulfoxide) | Anhydrous DMSO (≥99.9%) is required to prevent hydrolysis or precipitation.[1] |
| Stock Concentration | 10 mM - 50 mM | Avoid >50 mM to prevent "crashing out" upon freeze-thaw cycles.[1] |
| Storage | -20°C (Desiccated) | Aminopyrazines are light-sensitive.[1] Store in amber vials. |
| Aqueous Solubility | Low (< 100 µM) | Critical: Do not dilute directly into media. Perform intermediate dilution in PBS/Media to 10x working conc. immediately before use. |
| Vehicle Control | DMSO (Matched %) | Final DMSO concentration in assay wells must remain <0.5% (v/v) to avoid solvent toxicity masking the effect. |
Application I: Synthetic Lethality & Sensitization Assays
Objective: Determine if 5-(4-Chlorophenyl)pyrazin-2-amine sensitizes cancer cells to DNA-damaging agents (e.g., Gemcitabine). Rationale: ATR/CHK1 inhibitors often show limited efficacy as single agents but dramatically lower the IC50 of genotoxins by preventing cell cycle arrest, forcing cells with damaged DNA into premature mitosis (Mitotic Catastrophe).
Protocol: Chemo-Sensitization Screen (96-well Format)
Materials:
-
Cell Line: HT-29 or U2OS (p53-deficient lines often show higher sensitivity).[1]
-
Reagents: Gemcitabine (Genotoxin), CellTiter-Glo® (Promega) or MTT.
Step-by-Step Methodology:
-
Seeding:
-
Seed cells at 3,000–5,000 cells/well in 90 µL complete media.[1]
-
Incubate for 24 hours to allow attachment.
-
-
Compound Treatment (Matrix Design):
-
Prepare a 2-fold serial dilution of Gemcitabine (e.g., 0 nM to 1000 nM).
-
Prepare a fixed sub-lethal concentration of 5-(4-Chlorophenyl)pyrazin-2-amine (e.g., 1 µM, 5 µM, 10 µM). Note: Determine the "No Observed Effect Level" (NOEL) of the pyrazine alone in a pilot experiment first.
-
Add 10 µL of the Pyrazine probe to the experimental wells.
-
Add 10 µL of Gemcitabine dilutions.[1]
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Readout:
-
Add detection reagent (e.g., CellTiter-Glo) and read Luminescence.
-
-
Data Analysis:
-
Calculate the Dose Reduction Index (DRI) . A left-shift in the Gemcitabine IC50 curve in the presence of the pyrazine indicates successful ATR pathway blockade.[1]
-
Application II: Target Engagement (Biomarker Analysis)
Objective: Validate that the compound is inhibiting the ATR-CHK1 signaling axis inside the cell.[1] Rationale: Inhibition of ATR prevents the phosphorylation of its downstream effector, CHK1.[1] However, in some contexts, inhibition of CHK1 (downstream) leads to hyper-phosphorylation of ATR targets due to feedback loop loss. The most reliable marker for ATR inhibition is the suppression of p-CHK1 (Ser345) following DNA damage.
Protocol: Western Blotting for DDR Markers
Workflow:
-
Induction: Treat cells with Hydroxyurea (1 mM) or UV radiation to induce replication stress (activating ATR).
-
Treatment: Concurrently treat with 5-(4-Chlorophenyl)pyrazin-2-amine (10 µM) for 2–4 hours.
-
Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Crucial: Phospho-proteins are labile; keep lysates on ice.
-
Detection Targets:
Visualization of Signaling Pathways
The following diagram illustrates the specific intervention point of Aminopyrazine derivatives within the DNA Damage Response (DDR) network.
Caption: Mechanism of Action. The aminopyrazine scaffold inhibits ATR kinase activity, preventing CHK1 phosphorylation and forcing DNA-damaged cells to bypass repair checkpoints, leading to apoptosis.[1]
Advanced Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm physical binding of the small molecule to the target protein in intact cells (Target Engagement). Rationale: Small fragments like 5-(4-Chlorophenyl)pyrazin-2-amine can have off-target effects.[1] CETSA proves that the compound enters the cell and stabilizes the thermal denaturation profile of the specific target (e.g., ATR or Adenosine Receptor).
Step-by-Step Methodology:
-
Treatment: Treat live cells with 20 µM compound or DMSO for 1 hour.[1]
-
Harvest: Collect cells, wash in PBS, and resuspend in lysis buffer supplemented with Protease Inhibitors.
-
Thermal Challenge:
-
Aliquot cell suspension into 8 PCR tubes.
-
Heat each tube to a distinct temperature (gradient: 40°C to 68°C) for 3 minutes using a PCR thermocycler.
-
-
Lysis & Separation:
-
Freeze-thaw (3x) to lyse.[1]
-
Centrifuge at 20,000 x g for 20 mins at 4°C. Precipitated (unstable) proteins form the pellet; stable (bound) proteins remain in supernatant.
-
-
Analysis:
Caption: CETSA Workflow. A rigorous method to validate intracellular target engagement by measuring thermal stabilization of the protein-ligand complex.[1]
References
-
Vertex Pharmaceuticals Inc. (2010). Substituted Pyrazin-2-amines as Inhibitors of ATR Kinase.[1][2] World Intellectual Property Organization, WO2010071837.
-
Foa, R., et al. (2014). The DNA Damage Response: A Target for Anticancer Therapy.[1]Nature Reviews Clinical Oncology, 11(1), 15-26. (Contextual grounding for ATR/CHK1 inhibition strategies).
-
Reaper, P. M., et al. (2011). Selective Killing of ATM- or p53-deficient Cancer Cells through Inhibition of ATR.[1]Nature Chemical Biology, 7, 428–430.[1]
-
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay for Evaluating Drug Target Interactions in Cells.[1]Nature Protocols, 9, 2100–2122.
-
Ongini, E., et al. (1999). Adenosine A2A Receptors and Neuroprotection.[1]Annals of the New York Academy of Sciences, 890, 422-431. (Reference for Pyrazine-amine scaffold in Adenosine signaling).
Disclaimer: 5-(4-Chlorophenyl)pyrazin-2-amine is a research chemical.[1][3][4][5][6][7][8][9] Optimization of concentration and incubation times is cell-line dependent.[1] Always consult Safety Data Sheets (SDS) before handling.
Sources
- 1. 5049-61-6|Pyrazin-2-amine|BLD Pharm [bldpharm.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5-(4-chlorophenyl)pyridin-2-amine (C11H9ClN2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. unige.iris.cineca.it [unige.iris.cineca.it]
Application Notes and Protocols for In Vivo Animal Studies with 5-(4-Chlorophenyl)pyrazin-2-amine
For: Researchers, scientists, and drug development professionals
Introduction: The Therapeutic Potential of Pyrazine Derivatives in Oncology
The pyrazine moiety is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2][3][4] These heterocyclic compounds can interact with various biological macromolecules, and specific derivatives have been shown to target and inhibit the proliferation of tumor cells.[3] 5-(4-Chlorophenyl)pyrazin-2-amine is a novel investigational compound belonging to this class. Its structural similarity to other known kinase inhibitors suggests potential as a targeted therapeutic agent. This document provides a comprehensive guide for the preclinical in vivo evaluation of 5-(4-Chlorophenyl)pyrazin-2-amine, outlining the rationale, experimental design, and detailed protocols for efficacy, and pharmacokinetic studies in rodent models of cancer.
PART 1: Preclinical Assessment Strategy
A logical and phased approach is critical for the successful in vivo evaluation of a novel anticancer agent. The following workflow outlines the key stages, from initial characterization to efficacy confirmation in relevant animal models.
Caption: Workflow for a typical in vivo efficacy study.
PART 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses
Pharmacokinetic Study
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 5-(4-Chlorophenyl)pyrazin-2-amine. This data informs the dosing regimen for efficacy studies.
Protocol Outline:
-
Administer a single dose of 5-(4-Chlorophenyl)pyrazin-2-amine to a cohort of non-tumor-bearing mice via the intended route (e.g., oral gavage).
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Pharmacodynamic (PD) Analysis
PD studies are crucial to confirm that 5-(4-Chlorophenyl)pyrazin-2-amine is engaging its intended target in the tumor tissue.
Hypothetical Signaling Pathway Inhibition: Assuming 5-(4-Chlorophenyl)pyrazin-2-amine functions as a kinase inhibitor in a common cancer-related pathway, such as the MAPK/ERK pathway, a PD study would aim to measure the modulation of downstream markers.
Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.
Protocol Outline:
-
Treat tumor-bearing mice with 5-(4-Chlorophenyl)pyrazin-2-amine or vehicle.
-
At a predetermined time point post-dose (informed by PK data), euthanize the animals and excise the tumors.
-
Prepare tumor lysates.
-
Analyze the lysates by Western blot or ELISA to measure the levels of total and phosphorylated target proteins (e.g., p-ERK).
-
A significant reduction in the phosphorylated form of the target protein in the treated group compared to the vehicle control would indicate target engagement.
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of 5-(4-Chlorophenyl)pyrazin-2-amine. By following these detailed protocols, researchers can generate robust and reproducible data to assess the therapeutic potential of this novel compound. It is critical to reiterate that all animal studies must be conducted under strict ethical guidelines and with the appropriate institutional approvals. The successful translation of promising compounds from the laboratory to the clinic depends on meticulous and well-designed preclinical studies.
References
- UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
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- Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- Virginia Tech Research and Innovation. (2017, December 12). SOP: Intraperitoneal Injections in the Rat.
- Institutional Animal Care and Use Committee, UCSF. Oral Gavage In Mice and Rats.
- UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
- Virginia Tech Research and Innovation. (2017, December 12). SOP: Mouse Oral Gavage.
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- PMC. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.
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- Tanabe Pharma Corporation. R&D Ethics.
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- MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
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- PMC. 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth.
- Pipzine Chemicals. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News.
- PMC. (2025, October 28). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.
- PMC. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
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Application Notes & Protocols for Cancer Research: A Roadmap for Investigating 5-(4-Chlorophenyl)pyrazin-2-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Scientific Rationale
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer effects.[1][2][3] Derivatives of pyrazine have been developed as kinase inhibitors, agents that disrupt the RAS-MAPK pathway, and inducers of cell cycle arrest, highlighting the versatility of this heterocyclic system.[1][4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the anticancer potential of a novel pyrazine-based compound, using 5-(4-Chlorophenyl)pyrazin-2-amine as an exemplar candidate. While specific biological data on this particular molecule is not extensively documented in publicly available literature, its structure—featuring a pyrazinamine core and a chlorophenyl substituent—is characteristic of motifs found in potent kinase inhibitors and other anticancer agents.
Therefore, this guide provides a logical, field-proven workflow, from initial cytotoxicity screening to preliminary mechanism-of-action studies. Each protocol is designed as a self-validating system, incorporating the necessary controls and explaining the causality behind experimental choices to ensure robust and interpretable data.
Part 1: Initial In Vitro Evaluation of Cytotoxicity
The first critical step in assessing a new compound is to determine if it has a cytotoxic or cytostatic effect on cancer cells and to quantify its potency. The half-maximal inhibitory concentration (IC50) is the standard metric for this purpose.[6] We will employ the MTT assay, a reliable colorimetric method that measures metabolic activity as a proxy for cell viability.[7]
Application Note 1.1: Broad-Spectrum Cytotoxicity Screening
Principle: To obtain an initial profile of the compound's activity, it is crucial to screen it against a panel of cancer cell lines from diverse tissue origins. The NCI-60 panel methodology provides a strong precedent for this approach, often starting with a smaller, representative set.[8] A standard starting panel could include cell lines like MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[8][9] This approach helps identify if the compound has broad activity or is selective for a particular cancer type.
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Culture & Seeding:
-
Maintain human cancer cell lines (e.g., MCF-7, NCI-H460, PC-3) in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.[9]
-
Harvest cells at 80-90% confluency. Using a hemocytometer, perform a cell count and assess viability (trypan blue exclusion).
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of media. Allow cells to adhere and resume exponential growth by incubating overnight.[1][9]
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of 5-(4-Chlorophenyl)pyrazin-2-amine in sterile DMSO.
-
Perform serial dilutions in culture media to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells remains constant and low (<0.5%) to avoid solvent toxicity.[7]
-
Controls: Prepare wells for:
-
Vehicle Control: Cells treated with media containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin (e.g., 0.1 to 10 µM).[9]
-
Blank: Media only (no cells) for background absorbance subtraction.
-
-
Remove the old media from the cells and add 100 µL of the media containing the compound or controls.
-
Incubate the plate for 48 to 72 hours. A 72-hour incubation is often preferred to allow for multiple cell doubling times, capturing both cytotoxic and anti-proliferative effects.[6]
-
-
MTT Assay & Data Acquisition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[9]
-
Carefully aspirate the media without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to solubilize the crystals. Mix gently on an orbital shaker for 10 minutes.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation & Interpretation:
Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data Summary for 5-(4-Chlorophenyl)pyrazin-2-amine
| Cancer Cell Line | Tissue of Origin | 5-(4-Chlorophenyl)pyrazin-2-amine IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | 0.8 ± 0.1 |
| NCI-H460 | Lung Carcinoma | Hypothetical Value | 1.2 ± 0.2 |
| PC-3 | Prostate Carcinoma | Hypothetical Value | 2.5 ± 0.4 |
| HL-60 | Promyelocytic Leukemia | Hypothetical Value | 0.5 ± 0.08 |
Note: Data are for illustrative purposes. IC50 values must be experimentally determined. Example control values are based on typical literature findings.[9]
Workflow Visualization
Part 2: Investigating the Mechanism of Cell Death
Once cytotoxicity is confirmed, the next logical question is how the compound kills cancer cells. A primary mechanism for many effective anticancer drugs is the induction of apoptosis, or programmed cell death.[9]
Application Note 2.1: Detection of Apoptosis
Principle: The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for quantifying apoptosis via flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter necrotic or late-stage apoptotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Protocol: Annexin V/PI Staining Assay
-
Cell Treatment:
-
Seed cells (e.g., the most sensitive cell line from the IC50 screen) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 5-(4-Chlorophenyl)pyrazin-2-amine at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Controls: Include a vehicle-treated (DMSO) negative control and a positive control treated with a known apoptosis inducer (e.g., Staurosporine or Doxorubicin).
-
-
Cell Harvesting and Staining:
-
Harvest all cells, including the floating cells in the supernatant (apoptotic cells often detach) and the adherent cells (trypsinize gently).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
The cell population will segregate into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to membrane rupture).
-
-
A significant increase in the Annexin V positive populations (lower-right and upper-right quadrants) compared to the vehicle control indicates the induction of apoptosis.
-
Signaling Pathway Visualization
Given that many pyrazine derivatives function as kinase inhibitors, a plausible mechanism of action could involve the disruption of a key pro-survival signaling cascade, leading to the activation of the intrinsic apoptosis pathway.[1]
Part 3: Preliminary Target Validation
If apoptosis is confirmed, the next step is to investigate the molecular machinery responsible. Based on the literature for similar heterocyclic compounds, a common mechanism involves the inhibition of protein kinases that regulate cell survival and proliferation.[4][5][10] Western blotting can be used to probe the phosphorylation status of key proteins in these pathways.
Application Note 3.1: Probing Kinase Signaling Pathways
Principle: Many kinase pathways (e.g., PI3K/AKT, RAS/RAF/MEK/ERK) signal through a cascade of phosphorylation events. An effective kinase inhibitor will reduce the phosphorylation of its direct target and downstream substrates. By treating cells with the compound and analyzing protein lysates via Western blot, we can observe changes in protein phosphorylation levels. A decrease in a phosphorylated protein (e.g., p-AKT, p-ERK) relative to its total protein level is strong evidence of pathway inhibition.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for a shorter duration (e.g., 2, 6, or 24 hours) to capture signaling events that precede cell death.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C. A good starting panel could include antibodies against:
-
Phospho-AKT (Ser473) and Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2
-
Cleaved PARP (a marker of Caspase-3 activity and apoptosis)
-
GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation: A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-AKT/Total AKT) suggests that 5-(4-Chlorophenyl)pyrazin-2-amine inhibits the corresponding signaling pathway. An increase in cleaved PARP would further corroborate the induction of apoptosis.
Conclusion and Future Directions
This guide outlines the foundational workflow for characterizing the anticancer potential of a novel compound like 5-(4-Chlorophenyl)pyrazin-2-amine. The data generated from these protocols will establish its cytotoxic potency, clarify its primary mechanism of cell death, and provide initial insights into the molecular pathways it modulates.
Positive results from this initial phase would warrant further investigation, including:
-
Target Identification: Employing kinome screening or chemical proteomics to identify the specific protein target(s).
-
Cell Cycle Analysis: Investigating if the compound causes arrest at specific phases of the cell cycle.
-
In Vivo Studies: Assessing the compound's efficacy and toxicity in preclinical animal models of cancer.
By following this structured and scientifically rigorous approach, researchers can efficiently and robustly evaluate novel chemical entities for their potential as next-generation cancer therapeutics.
References
- BenchChem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- Pauwels, B., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph". Anticancer Research.
- JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
- BenchChem. The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide.
- Petzer, J.P., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI.
- Mingaleeva, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
- Various Authors. (2025). Pharmacological activity and mechanism of pyrazines. ResearchGate.
- Christodoulou, M.S., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PMC - NIH.
- Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
- Various Authors. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Various Authors. Structure and pharmacological activity of pyrazine. ResearchGate.
- Jainey, P.J., & Bhat, I.K. Antitumor, Analgesic, and Anti‑inflammatory Activities of Synthesized Pyrazolines. Semantic Scholar.
- Various Authors. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science.
- Ch.$, S., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
-
Ghorab, M.M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][6][9]Triazole Derivatives. Journal of Heterocyclic Chemistry. Available from:
- Romagnoli, R., et al. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC.
- Lee, J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
- Messa, F., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.
- Fischer, P.M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.
- Various Authors. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- Wang, Y., et al. (2024). Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. ScienceOpen.
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- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. ijprajournal.com [ijprajournal.com]
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Process Development Guide: Scale-Up Synthesis of 5-(4-Chlorophenyl)pyrazin-2-amine
Executive Summary & Strategic Analysis
This guide details the process development and scale-up synthesis of 5-(4-Chlorophenyl)pyrazin-2-amine , a privileged scaffold in kinase inhibitor discovery. While bench-scale synthesis often utilizes diverse methods, scale-up to preclinical quantities (GLP-tox batches) requires a route that balances atom economy , safety , and purification efficiency .
Retrosynthetic Logic
The pyrazine core is electron-deficient.[1] Direct electrophilic aromatic substitution is difficult. Therefore, we utilize Suzuki-Miyaura Cross-Coupling as the primary route. This method is preferred over
Route Selection:
-
Starting Material: 2-Amino-5-bromopyrazine (Commercial, stable solid).
-
Coupling Partner: 4-Chlorophenylboronic acid (Cheap, crystalline).
-
Catalyst:
(Robust against air/moisture, efficient for electron-poor heterocycles).
Reaction Workflow Diagram
The following diagram outlines the logical flow from raw materials to the final API intermediate, emphasizing critical decision nodes.
Caption: Figure 1. Process flow diagram for the scale-up synthesis of 5-(4-Chlorophenyl)pyrazin-2-amine.
Critical Process Parameters (CPP)
To ensure reproducibility and safety at scale, the following parameters must be controlled.
| Parameter | Specification | Rationale (Expert Insight) |
| Catalyst Loading | 1.0 – 2.0 mol% | The free amine on the pyrazine can coordinate to Pd, potentially deactivating it. Bidentate ligands like dppf prevent this better than |
| Solvent System | 1,4-Dioxane : Water (4:[2]1) | A biphasic system dissolves the inorganic base ( |
| Temperature | 85°C – 95°C | Reaction is sluggish <80°C due to the electron-poor nature of the pyrazine bromide. |
| Stoichiometry | Boronic Acid (1.1 eq) | Slight excess ensures complete consumption of the bromide (limiting reagent), which is harder to remove than excess boronic acid. |
| Inert Atmosphere | Oxygen promotes homocoupling of the boronic acid (impurity: 4,4'-dichlorobiphenyl) and deactivates the catalyst. |
Detailed Experimental Protocol (100 g Scale)
Objective: Synthesize 100 g of 5-(4-Chlorophenyl)pyrazin-2-amine with >98% purity.
Materials & Reagents[2][3][4]
-
2-Amino-5-bromopyrazine: 87.0 g (0.50 mol)
-
4-Chlorophenylboronic acid: 86.0 g (0.55 mol, 1.1 eq)
-
Potassium Carbonate (
): 138.0 g (1.0 mol, 2.0 eq) - : 4.1 g (5.0 mmol, 1 mol%)
-
1,4-Dioxane: 800 mL
-
Water (Deionized): 200 mL
Step-by-Step Procedure
Step 1: Reaction Setup (Suzuki Coupling)
-
Charging: Into a 3-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge the 2-Amino-5-bromopyrazine , 4-Chlorophenylboronic acid , and 1,4-Dioxane .
-
Degassing: Sparge the solution with nitrogen for 20 minutes while stirring. Critical: This minimizes homocoupling impurities.
-
Catalyst Addition: Add the
catalyst in one portion. The solution will turn dark orange/red. -
Base Addition: Dissolve the
in the Water (200 mL) and add this solution to the reaction mixture. -
Heating: Heat the mixture to an internal temperature of 90°C . Stir vigorously (400 rpm) to ensure mixing of the biphasic layers.
-
Monitoring: Maintain at 90°C for 4–6 hours.
-
IPC (In-Process Control): Take an aliquot, dilute in MeCN, and analyze by HPLC. Target: <1% remaining bromide starting material.
-
Step 2: Workup & Phase Separation
-
Cooling: Cool the reaction mixture to room temperature (20–25°C).
-
Dilution: Add Ethyl Acetate (1.0 L) and Water (500 mL) . Stir for 10 minutes.
-
Separation: Transfer to a separatory funnel. Remove the lower aqueous layer (contains inorganic salts).
-
Washing: Wash the organic layer with Brine (500 mL) .
-
Scavenging (Crucial for Pharma): Add SiliaMetS® Thiol (or equivalent silica-supported scavenger) or Activated Charcoal (10 wt%) to the organic layer. Stir at 50°C for 1 hour.
-
Filtration: Filter through a pad of Celite to remove the scavenger/charcoal and insoluble Pd residues.
Step 3: Crystallization
-
Concentration: Concentrate the filtrate under reduced pressure to approximately 300 mL volume. A thick slurry will form.
-
Solvent Swap: Add Ethanol (500 mL) and concentrate again to ~300 mL to remove residual ethyl acetate/dioxane (azeotropic distillation).
-
Heating: Add fresh Ethanol (600 mL) and heat to reflux (78°C) until fully dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature over 2 hours, then chill to 0–5°C for 1 hour.
-
Isolation: Filter the pale yellow crystals. Wash the cake with cold Ethanol (100 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 85 – 95 g (83 – 92%) Appearance: Off-white to pale yellow crystalline solid.
Purification Logic & Troubleshooting
Scale-up often fails not at the reaction, but at the purification. Column chromatography is impractical at >100g scale. We rely on solubility differentials .
Impurity Profile & Removal Strategy
| Impurity | Origin | Removal Strategy |
| Starting Bromide | Incomplete reaction | Ensure >99% conversion before workup. Recrystallization from EtOH purges this efficiently. |
| Homocoupling (Biaryl) | Minimized by | |
| Palladium (Pd) | Catalyst | Must be <10 ppm. Use Thiol-silica scavengers or recrystallize from water-miscible solvents (EtOH) which leave Pd in solution. |
| Protodeboronation | Hydrolysis of boronic acid | Use excess boronic acid (1.1 eq). This byproduct (chlorobenzene) is volatile and removed during vacuum drying. |
Palladium Removal Decision Tree
Caption: Figure 2. Logic flow for Palladium removal to meet ICH Q3D guidelines.
Analytical Quality Control (QC)
HPLC Method (Purity)
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyrazine absorption) and 280 nm.
-
Retention Time: Product typically elutes at ~6.5 min; des-chloro impurity (if any) earlier; biaryl impurity later.
Safety & Handling
-
Aminopyrazines: Potential irritants and photosensitizers. Handle under yellow light if possible, though this specific analogue is relatively stable.
-
Palladium: Sensitizer. Use double gloves when handling catalyst and during cleaning of the reactor.
-
Waste: Aqueous waste contains boronic acid residues and fluoride (if using
or similar, though Carbonate is used here). Dispose of as halogenated organic waste.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki coupling mechanism).
-
Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
Guideline for Elemental Impurities (ICH Q3D). (2019). European Medicines Agency. Defines Pd limits for oral/parenteral drugs. Link
-
Sigma-Aldrich. Product Specification: 2-Amino-5-bromopyrazine. Link
Sources
Troubleshooting & Optimization
Technical Guide: Synthesis & Yield Optimization of 5-(4-Chlorophenyl)pyrazin-2-amine
Document Control:
-
Primary Application: Kinase inhibitor intermediate, heterocyclic building block.
-
Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.[1][3][4][5][6]
Executive Summary & Strategic Approach
As a Senior Application Scientist, I often see researchers struggle with aminopyrazine couplings. The core challenge in synthesizing 5-(4-Chlorophenyl)pyrazin-2-amine is not the bond formation itself, but the coordination of the free primary amine (C2-NH2) to the palladium catalyst , which effectively "poisons" the active species, stalling the cycle.[1]
To maximize yield (target >85%), we must move beyond generic Suzuki conditions. This guide prioritizes a ligand-controlled approach using robust bidentate phosphines (dppf) or sterically demanding Buchwald ligands (XPhos) to prevent catalyst deactivation.[1]
The "Gold Standard" Protocol
Do not deviate from the degassing steps. Oxygen is the primary cause of homocoupling impurities in this specific reaction.[1]
Reagents & Stoichiometry[1][7][8][9]
| Component | Role | Equiv. | Notes |
| 2-Amino-5-bromopyrazine | Substrate (Electrophile) | 1.0 | Purity >98% essential.[1][5] |
| 4-Chlorophenylboronic acid | Substrate (Nucleophile) | 1.2 | Excess compensates for protodeboronation.[1] |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 - 0.05 | Robust against amine poisoning.[1] |
| K₂CO₃ (2.0 M aq) | Base | 2.5 | Potassium cation aids transmetallation. |
| 1,4-Dioxane | Solvent | - | 0.15 M concentration relative to bromide.[1] |
Step-by-Step Workflow
-
System Preparation:
-
Charge a reaction vial/flask with 2-amino-5-bromopyrazine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and the Pd catalyst (3-5 mol%).
-
Critical Step: Cap the vessel and purge with Argon/Nitrogen for 5 minutes before adding solvents.[1]
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane and 2.0 M K₂CO₃ (aq) via syringe.
-
Sparge the biphasic mixture with Argon for an additional 10-15 minutes. Note: Sonicating while sparging is highly effective.[1]
-
-
Reaction:
-
Heat to 90°C with vigorous stirring (800+ RPM). The biphasic mixture requires high shear to facilitate phase transfer.[1]
-
Monitor by TLC (30% EtOAc/Hexanes) or LC-MS after 2 hours.
-
Endpoint: Disappearance of the bromide.[1] If the reaction stalls at 60% conversion, do not add more heat . Add 1 mol% fresh catalyst and degas again.
-
-
Workup (The "Amine Trick"):
-
Cool to room temperature.[1] Dilute with EtOAc.
-
Acid Extraction: Extract the organic layer with 1M HCl.[1] The product (basic pyrazine) will move to the aqueous phase; non-basic impurities (homocoupled biaryls) remain in the organic phase.[1]
-
Basification: Neutralize the aqueous layer with NaOH to pH ~10.[1] The product will precipitate.[1]
-
Collection: Filter the solid or extract back into EtOAc/DCM if no precipitate forms.[1]
-
Mechanism & Causality (Expert Insight)
Why does this specific reaction fail? Understanding the "why" allows you to troubleshoot effectively.[1]
The Catalyst Poisoning Effect
In standard couplings, Pd(0) coordinates with the aryl halide. However, the pyrazine nitrogen and the exocyclic amine (NH2) are Lewis bases. They can displace the phosphine ligands on the Palladium, forming an inactive Pd-Amine complex .
-
Why Pd(PPh₃)₄ fails: Triphenylphosphine (PPh₃) is a monodentate ligand that dissociates easily.[1] The aminopyrazine quickly grabs the open coordination site, killing the catalyst.
-
Why Pd(dppf)Cl₂ works: The dppf ligand is bidentate (holds the Pd with two "arms").[1] It creates a rigid bite angle that is much harder for the aminopyrazine to displace.[1]
Visualizing the Pathway
The following diagram illustrates the standard cycle versus the "Death Pathway" (Poisoning).
Figure 1: The Catalytic Cycle vs. The Amine Poisoning Pathway. Using bidentate ligands (dppf) blocks the red dashed pathways.[1]
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 .[1] Do not use Pd(PPh₃)₄. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Reaction temperature too high or insufficient ligand.[1] Lower temp to 80°C; add 5 mol% extra ligand (e.g., dppf). |
| Impurity: 4,4'-Dichlorobiphenyl | Homocoupling | Oxygen leak. Ensure rigorous degassing.[1] Use freeze-pump-thaw if possible.[1] |
| Impurity: Chlorobenzene | Protodeboronation | Boronic acid is hydrolyzing.[1] Reduce water ratio (use 9:1 Dioxane:Water) or switch to Boronic Ester (Pinacol) . |
| Product stuck in Aqueous | pH misalignment | Pyrazines are weak bases.[1] Ensure aqueous layer is pH > 10 during extraction to keep product neutral (organic soluble).[1] |
Decision Tree for Yield Improvement
Figure 2: Diagnostic logic for resolving yield issues in aminopyrazine couplings.
FAQ: Researcher to Researcher
Q: Can I use the cheaper Pd(PPh₃)₄ catalyst if I increase the loading? A: I strongly advise against it.[1] While increasing loading might push conversion, the excess PPh₃ makes purification difficult and the catalyst dies quickly. Pd(dppf)Cl₂ is more expensive per gram but cheaper per reaction due to efficiency and cleaner profiles [1].
Q: My product is colored (brown/red) after the column. How do I fix this? A: This is residual Palladium.[1] Pyrazines love to bind trace Pd.[1]
-
Fix: Dissolve product in EtOAc/MeOH and treat with SiliaMetS® Thiol or charcoal (activated carbon) for 30 minutes at 50°C, then filter through Celite.
Q: Can I run this in pure ethanol? A: Ethanol is a protic solvent and can accelerate protodeboronation of the 4-chlorophenylboronic acid.[1] Dioxane/Water or Toluene/Water are superior for this specific substrate pair [2].[1]
Q: Is the 2-amino group protection necessary? A: Generally, no.[1] While protecting it (e.g., as an acetamide) prevents poisoning, the deprotection step often results in yield loss that negates the benefit. Using a better catalyst (dppf/XPhos) is the more efficient "Process Chemistry" approach [3].[1]
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[5] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][5] Angewandte Chemie International Edition, 45(21), 3484–3488. [Link][1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling.[1][5] Shaanxi Normal University Research. [Link][1]
Sources
- 1. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 2. labfind.co.kr [labfind.co.kr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 5-(4-Chlorophenyl)pyrazin-2-amine Analogs
Welcome to the technical support center for the synthesis and optimization of 5-(4--Chlorophenyl)pyrazin-2-amine analogs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of palladium-catalyzed cross-coupling reactions involving the pyrazine scaffold.
The synthesis of 5-aryl-2-aminopyrazines is a critical step in the development of various pharmacologically active compounds. However, the electron-deficient nature of the pyrazine ring can present unique challenges in achieving high yields and purity. This resource aims to provide practical, experience-driven solutions to common experimental hurdles.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, offering causative explanations and actionable solutions.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between a pyrazine halide and a boronic acid derivative. However, low or no product formation is a common frustration.
Possible Causes and Solutions:
-
Inappropriate Catalyst System: The choice of palladium source and ligand is paramount for success with electron-deficient heterocycles like pyrazines.[1] Standard catalysts may prove ineffective.
-
Explanation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Solution: Employ specialized, electron-rich, and sterically hindered ligands that promote the oxidative addition step and prevent catalyst inhibition. For challenging substrates like 2-chloropyrazine, consider using advanced palladium(II) ONO pincer complexes, which have demonstrated high activity even at low catalyst loadings.[1] Third-generation Buchwald-Hartwig catalysts and ligands are also effective for less reactive pyrazine chlorides.[1]
-
-
Incorrect Base Selection: The base is crucial for the transmetalation step, but an inappropriate choice can halt the reaction.
-
Explanation: The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the starting materials or promote side reactions.
-
Solution: For Suzuki-Miyaura reactions with 2-chloropyrazine, a combination of a palladium(II) ONO pincer complex catalyst with a suitable base in a H₂O/toluene mixture has been shown to be effective.[1] Weaker bases such as K₃PO₄ or Cs₂CO₃ can be viable alternatives, though they may necessitate higher reaction temperatures or longer reaction times.[1]
-
-
Deactivation of Boronic Acid: Pyrazine rings can promote side reactions like protodeboronation, where the boronic acid is converted to the corresponding arene.[1]
-
Explanation: This side reaction consumes the boronic acid, reducing the potential yield of the desired product.
-
Solution: Consider using pyrazine trifluoroborates as coupling partners, as they exhibit greater stability and are less prone to protodeboronation.[1]
-
-
Low Reactivity of the Pyrazine Halide: The reactivity of pyrazine halides follows the trend I > Br > Cl.[1] Chloropyrazines are often the most challenging substrates due to the strength of the C-Cl bond.
-
Explanation: The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step in the catalytic cycle.
-
Solution: For 2-chloropyrazine, utilizing more active catalyst systems, such as the aforementioned palladium(II) ONO pincer complexes or third-generation Buchwald-Hartwig catalysts, is crucial.[1]
-
Problem 2: Significant Side Product Formation
The appearance of unexpected products can complicate purification and significantly lower the yield of the desired 5-(4-Chlorophenyl)pyrazin-2-amine analog.
Common Side Reactions and Mitigation Strategies:
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom is a common side reaction, particularly with electron-poor aryl halides.[1]
-
Mechanism: This is often caused by the presence of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[2]
-
Mitigation:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can often suppress this side reaction.
-
Base Optimization: Avoid strong alkoxide bases if hydrodehalogenation is a significant issue. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.[2]
-
Solvent Purity: Use dry, degassed aprotic solvents like dioxane, THF, or toluene to minimize sources of protons.[2][3]
-
-
-
Homocoupling: Dimerization of the boronic acid or the pyrazine halide can lead to unwanted byproducts.[1]
-
Cause: This can be promoted by certain reaction conditions and catalyst systems.[4]
-
Mitigation:
-
Order of Reagent Addition: In some cases, changing the order of reagent addition, such as mixing the aryl halide with the palladium catalyst before adding the boronic acid, can suppress homocoupling.[5]
-
Optimize Catalyst Loading: Fine-tuning the catalyst concentration can often minimize the formation of homocoupling products.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: Which pyrazine halide is the most reactive in cross-coupling reactions?
A1: The reactivity of pyrazine halides generally follows the order: Iodide > Bromide > Chloride.[1] This is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most easily cleaved during the oxidative addition step of the catalytic cycle.[1]
Q2: How can I improve the solubility of my reagents?
A2: Poor solubility can be a significant impediment to achieving good reaction rates and yields.[3]
-
Solvent Screening: If your substrates or reagents are not dissolving, consider screening alternative solvents. For Suzuki-Miyaura reactions, common solvents include toluene, 1,4-dioxane, and THF.[3] In some cases, polar aprotic solvents like DMF may be necessary, but be mindful of potential side reactions at high temperatures.
-
Co-solvents: Using a mixture of solvents, such as toluene/water, can sometimes improve the solubility of both organic and inorganic reagents.[1]
Q3: I am performing a Buchwald-Hartwig amination to introduce the 2-amine group. What are the key parameters to optimize?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Key optimization parameters include:
-
Catalyst and Ligand: As with C-C coupling, the choice of a bulky, electron-rich phosphine ligand is critical for activating the C-Cl bond of the pyrazine.[3] Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional palladium sources like Pd(OAc)₂ as they generate the active Pd(0) species more cleanly.[4]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[3]
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the challenging oxidative addition of the C-Cl bond.[3]
-
Inert Atmosphere: It is crucial to perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[3]
Q4: My final product is difficult to purify. What are some common strategies?
A4: Purification of pyrazine derivatives can be challenging due to their polarity and potential to coordinate with silica gel.
-
Column Chromatography: This is the most common purification method.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.[6][7]
-
Tailing: If you observe significant tailing on your TLC plates, consider adding a small amount of a basic modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high purity material. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) may be necessary.
Experimental Protocols & Data
Table 1: General Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Pyrazine Substrate | 2-Chloro-5-(substituted)pyrazine | 1.0 eq |
| Boronic Acid | (4-Chlorophenyl)boronic acid | 1.2 - 1.5 eq |
| Palladium Precatalyst | XPhos Pd G3 | 2 mol% |
| Ligand | XPhos | 2.4 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 eq |
| Solvent | Toluene/H₂O (e.g., 10:1) | Degassed |
| Temperature | 80 - 110 °C | Monitor by TLC/LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) |
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination to introduce the 2-amine group onto a 5-(4-chlorophenyl)-2-chloropyrazine intermediate.
Materials:
-
5-(4-chlorophenyl)-2-chloropyrazine (1.0 mmol)
-
Ammonia source (e.g., ammonia in dioxane, or an ammonia surrogate) (1.2 - 2.0 mmol)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Ligand (e.g., RuPhos, 2.4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add the 5-(4-chlorophenyl)-2-chloropyrazine, palladium precatalyst, ligand, and base to the reaction vial.
-
Add the anhydrous, degassed solvent to the vial.
-
Add the ammonia source via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring the progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
- Academia.edu. (n.d.).
- RJPBCS. (2015).
- BenchChem. (2025).
- BenchChem. (2025).
- MDPI. (2017).
-
Organic & Biomolecular Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. [Link]
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 5-(4-Chlorophenyl)pyrazin-2-amine Assay Optimization
Introduction: Understanding Your Molecule
Welcome to the technical support center. You are likely working with 5-(4-Chlorophenyl)pyrazin-2-amine (or a close derivative) as a chemical probe or scaffold for Kinase inhibition (e.g., p38 MAPK, BTK) or Adenosine Receptor antagonism (A2A).[1]
This molecule belongs to the class of 2-amino-5-arylpyrazines .[1] While chemically privileged for binding ATP pockets and GPCRs, this scaffold presents distinct physicochemical challenges in cellular environments.[1] The combination of the lipophilic 4-chlorophenyl moiety and the planar pyrazine core creates a high propensity for ** colloidal aggregation** and π-π stacking , which are the primary causes of assay failure (false positives/negatives).[1]
This guide prioritizes Assay Interference and Solubility over biological mechanism, as 90% of reported issues with this chemotype stem from physical chemistry rather than biology.
Part 1: Critical Troubleshooting (Q&A Format)
Issue 1: "My IC50 values are inconsistent or shift significantly between replicates."
Diagnosis: Colloidal Aggregation (Promiscuous Inhibition) This is the most common artifact for 5-arylpyrazines. The chlorophenyl group drives hydrophobicity (LogP ~2.5), causing the molecule to form sub-micron colloids in aqueous buffers. These colloids sequester proteins non-specifically, leading to steep Hill slopes and false "super-potent" IC50s.
Corrective Protocol:
-
The Detergent Test: Re-run your dose-response curve in the presence of 0.01% - 0.1% Triton X-100 or Tween-20 .[1]
-
Result: If the IC50 increases (potency drops) significantly with detergent, your compound was aggregating. The detergent breaks up the colloids, revealing the true monomeric affinity.
-
-
Check the Hill Slope: A Hill slope > 2.0 (very steep curve) is a hallmark of aggregation or denaturation, not 1:1 binding.
Issue 2: "I observe high background signal in my fluorescence assay."
Diagnosis: Spectral Interference (Autofluorescence/Quenching) The 2-aminopyrazine core is electronically conjugated to the chlorophenyl ring. This system can absorb light in the UV-Blue region (300–400 nm) and may emit weak fluorescence or quench neighboring fluorophores via π-stacking.[1]
Corrective Protocol:
-
Spectral Scan: Before adding cells/protein, run a scan of the compound alone in assay buffer.
-
Readout Selection: Avoid assays relying on blue fluorophores (e.g., DAPI, Hoechst, or Coumarin-based substrates) if they overlap with the compound's absorption.[1] Switch to Red/Far-Red readouts (e.g., Resazurin, Alexa Fluor 647) where pyrazine interference is negligible.[1]
Issue 3: "The compound precipitates when added to the cell media."
Diagnosis: "Crash-out" upon dilution You are likely diluting a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media.[1] The rapid change in polarity causes the hydrophobic chlorophenyl group to force precipitation before the molecule can disperse.
Corrective Protocol:
-
Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into the well.
-
Step A: Dilute compound in DMSO to 100x the final concentration.
-
Step B: Dilute this 100x stock 1:10 into culture media (creating a 10x stock with 10% DMSO). Mix vigorously.
-
Step C: Add this 10x stock to your cells (Final DMSO = 1%).
-
-
Carrier Protein: Ensure your media contains FBS or BSA (0.1% minimum). Albumin acts as a carrier, stabilizing the lipophilic probe in solution.
Part 2: Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision matrix for validating "hits" with this scaffold.
Figure 1: Decision matrix for validating 5-(4-Chlorophenyl)pyrazin-2-amine activity.[1] This workflow filters out solubility artifacts and aggregation false positives before biological validation.
Part 3: Optimized Experimental Protocols
A. Stock Solution Preparation
To maximize stability and minimize freeze-thaw degradation (common with amines):
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous DMSO (Grade ≥99.9%) | Water content >0.1% in DMSO induces precipitation of this scaffold over time.[1] |
| Concentration | 10 mM (Standard) | 50 mM is risky due to the planar stacking of pyrazines; 10 mM ensures solubility. |
| Storage | -20°C in aliquots | Repeated freeze-thaw cycles introduce moisture.[1] |
| Shelf Life | 3 Months | The primary amine is susceptible to slow oxidation. |
B. The "Shift Assay" (Aggregation Check)
Use this to confirm if your compound is acting as a specific inhibitor or a non-specific colloid.
-
Prepare two assay buffers:
-
Buffer A: Standard Assay Buffer (e.g., PBS + MgCl2).[1]
-
Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).
-
-
Dilution: Prepare a 2x serial dilution of 5-(4-Chlorophenyl)pyrazin-2-amine in both buffers.
-
Incubation: Incubate with your target (enzyme/cells) for 30 minutes.
-
Readout: Measure activity.
-
Analysis: Calculate the IC50 for Buffer A and Buffer B.
-
Valid Result:
(within 2-fold). -
Artifact:
(e.g., 10-fold shift). This indicates the detergent broke up the active "colloid," revealing the compound is actually less potent.
-
Part 4: Biological Context & Mechanism[1]
To understand why this compound behaves this way, we must look at the molecular interactions.
Figure 2: Structure-Property relationships.[1][2] The same features that drive target binding (Lipophilicity, Planarity) also drive the primary failure modes (Aggregation).[1]
Summary of Biological Implications
-
Permeability: High.[3] The chlorophenyl group facilitates rapid passive diffusion across cell membranes.
-
Metabolic Liability: The exposed primary amine is a handle for Phase II conjugation (Acetylation) in hepatocytes.
-
Target Class: Most commonly active against Kinases (ATP-competitive) and Adenosine Receptors (A2A/A2B antagonists).
References
-
Assay Guidance Manual (NCBI). Assay Interference by Aggregation.[4] (Detailed methodology for detecting colloidal aggregators in HTS).
-
[Link]
-
-
Journal of Medicinal Chemistry.Promiscuous Inhibitors in Screening Libraries.
-
[Link]
-
-
BellBrook Labs.Common Challenges in Biochemical Assays and How to Overcome Them. (Practical guide on fluorescence interference and detergent usage).
-
[Link]
-
-
MDPI Molecules.Amino-Pyrazoles in Medicinal Chemistry: A Review. (Overview of the biological targets and structural properties of the pyrazine-2-amine scaffold).
-
[Link]
-
Sources
- 1. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. db-thueringen.de [db-thueringen.de]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. semanticscholar.org [semanticscholar.org]
Technical Support Center: Mitigating Off-Target Effects of 5-(4-Chlorophenyl)pyrazin-2-amine, a Novel Kinase Inhibitor
Welcome to the technical support center for 5-(4-Chlorophenyl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on identifying, understanding, and mitigating potential off-target effects during your experiments. Our goal is to equip you with the knowledge and practical tools to ensure the specificity and validity of your research findings.
Introduction to 5-(4-Chlorophenyl)pyrazin-2-amine and the Challenge of Off-Target Effects
5-(4-Chlorophenyl)pyrazin-2-amine is a potent kinase inhibitor under investigation for its therapeutic potential. As with many kinase inhibitors that target the highly conserved ATP-binding pocket, off-target activity is a critical consideration that can lead to unexpected phenotypes, toxicity, or misinterpretation of experimental results. This guide will use the well-documented off-target effects of BRAF inhibitors as a guiding framework to address similar challenges you may encounter with 5-(4-Chlorophenyl)pyrazin-2-amine. A primary concern with many kinase inhibitors is the phenomenon of "paradoxical activation" of signaling pathways in non-target cells, a crucial concept we will explore in detail.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the first indicators that my observed phenotype might be due to an off-target effect of 5-(4-Chlorophenyl)pyrazin-2-amine?
A1: Several signs should prompt a deeper investigation into off-target effects:
-
Inconsistent Phenotype: The observed cellular or organismal phenotype does not align with the known or predicted function of the intended target kinase.
-
High-Dose Effects: The phenotype is only apparent at high concentrations of the inhibitor, suggesting lower affinity interactions with off-target proteins.[4]
-
Unusual Cytotoxicity: You observe significant cell death at concentrations required for on-target inhibition.[4]
-
Discrepancy with Genetic Validation: The phenotype observed with the inhibitor is not replicated when the target protein's expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[4][5]
-
Contradictory Results with a Structurally Different Inhibitor: An inhibitor with a distinct chemical scaffold but targeting the same primary kinase fails to produce the same phenotype.[4]
Q2: A key off-target effect of some kinase inhibitors is "paradoxical pathway activation." What is this, and could it be relevant for my experiments with 5-(4-Chlorophenyl)pyrazin-2-amine?
A2: Paradoxical activation is a phenomenon where a kinase inhibitor, intended to block a signaling pathway, paradoxically activates that same pathway in certain cellular contexts.[1][2] This is a well-documented off-target effect of BRAF inhibitors. In cells with wild-type BRAF and an upstream activating mutation (e.g., in RAS), some BRAF inhibitors can promote the dimerization of RAF kinases, leading to the transactivation of CRAF and subsequent activation of the downstream MEK-ERK pathway.[1][3][6] This can result in unintended cellular proliferation and is believed to contribute to the development of secondary malignancies like cutaneous squamous cell carcinomas in patients treated with first-generation BRAF inhibitors.[1][6][7] Given that 5-(4-Chlorophenyl)pyrazin-2-amine is a kinase inhibitor, it is crucial to test for paradoxical pathway activation, especially in cell lines with known upstream mutations in the target pathway.
Q3: How can I experimentally determine the kinase selectivity profile of 5-(4-Chlorophenyl)pyrazin-2-amine?
A3: Determining the kinase selectivity profile is a critical step in understanding its off-target effects. Several approaches are available:
-
Biochemical Kinase Profiling: This involves screening the inhibitor against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) against each.[8][9] Commercial services offer comprehensive kinome-wide screening.[8][10] It's important to note that biochemical assays may not fully reflect the cellular environment due to non-physiological ATP concentrations.[11]
-
Cell-Based Kinome Profiling: These assays provide a more physiologically relevant assessment of target engagement and selectivity within a cellular context.[12] Methods like the NanoBRET® Target Engagement Intracellular Kinase Assays measure the inhibitor's binding to a panel of kinases in live cells.[12]
-
Chemical Proteomics: Techniques like multiplexed inhibitor beads (MIBs) coupled with mass spectrometry can identify the kinases that bind to the inhibitor from a complex cell lysate, providing a snapshot of the compound's targets in a more native environment.[13]
Q4: What is the role of genetic approaches like CRISPR-Cas9 in validating the on-target effects of 5-(4-Chlorophenyl)pyrazin-2-amine?
A4: CRISPR-Cas9 technology is a powerful tool for target validation and differentiating on-target from off-target effects.[14][15][16] By creating a complete knockout of the intended target gene, you can directly compare the resulting phenotype with that produced by the inhibitor.[5] If the inhibitor's phenotype is recapitulated in the knockout cells, it provides strong evidence for on-target activity. Conversely, if the phenotype is not observed in the knockout cells but is present in inhibitor-treated wild-type cells, this points towards an off-target mechanism.[5] CRISPR can also be used in "rescue" experiments, where the target protein is re-expressed in the knockout cells, which should reverse the phenotype if it is indeed on-target.
Troubleshooting Guide: Addressing Potential Off-Target Effects
This guide provides a systematic workflow for investigating and mitigating suspected off-target effects of 5-(4-Chlorophenyl)pyrazin-2-amine.
Issue 1: An unexpected phenotype is observed that is inconsistent with the known function of the primary target.
Possible Cause: The inhibitor is interacting with one or more off-targets, leading to the observed phenotype.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting an unexpected phenotype.
Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
Possible Cause: The inhibitor is causing toxicity through off-target interactions.
Troubleshooting Steps:
-
Confirm Solubility: Ensure the compound is fully dissolved in your assay medium. Precipitated compound can cause non-specific effects.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to rule out solvent-induced toxicity.
-
Test in a Target-Null Cell Line: If available, use a cell line that does not express the primary target. If cytotoxicity persists, it is likely an off-target effect.
-
Rescue Experiment: In a target-expressing cell line, overexpress a drug-resistant mutant of the target kinase. If the cells remain sensitive to the inhibitor's toxicity, it points to an off-target mechanism.
-
Apoptosis/Necrosis Assays: Characterize the mode of cell death. Different off-targets may induce distinct death pathways.
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that 5-(4-Chlorophenyl)pyrazin-2-amine binds to its intended target in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either the vehicle control or varying concentrations of 5-(4-Chlorophenyl)pyrazin-2-amine for a predetermined time.
-
Harvest and Lyse: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heat Shock: Aliquot the cell lysates and expose them to a temperature gradient for 3 minutes.
-
Centrifugation: Centrifuge the samples to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[4]
Protocol 2: In Vitro Kinase Selectivity Profiling (Luminescence-Based)
Objective: To determine the IC50 of 5-(4-Chlorophenyl)pyrazin-2-amine against a panel of kinases to assess its selectivity.
Methodology:
-
Compound Preparation: Prepare a serial dilution of 5-(4-Chlorophenyl)pyrazin-2-amine.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted inhibitor or a vehicle control to the wells.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity) via a luminescence-based readout.[4][17]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[4]
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of 5-(4-Chlorophenyl)pyrazin-2-amine
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target (e.g., BRAF V600E) | 10 | 1 |
| Off-Target 1 (e.g., CRAF) | 500 | 50 |
| Off-Target 2 (e.g., JNK1) | 1,200 | 120 |
| Off-Target 3 (e.g., p38α) | >10,000 | >1,000 |
| Off-Target 4 (e.g., ZAK) | 800 | 80 |
This is example data and should be experimentally determined for 5-(4-Chlorophenyl)pyrazin-2-amine.
Visualization of Key Concepts
Diagram 1: Paradoxical MAPK Pathway Activation
Caption: On-target inhibition vs. paradoxical activation.
References
-
Bromberger, S., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life Science Alliance, 7(8). Available at: [Link]
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Welsh, S. J., & Corrie, P. G. (2015). Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma. Cancer Biology & Medicine, 12(1), 34–45. Available at: [Link]
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Patsnap Synapse. (2024). What are BRAF V600E inhibitors and how do they work? Available at: [Link]
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Holderfield, M., et al. (2015). Next-Generation RAF Inhibitors Prevent Paradoxical MAPK Activation. Cancer Discovery, 5(12), 1234. Available at: [Link]
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Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. Available at: [Link]
-
Bromberger, S., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life Science Alliance. Available at: [Link]
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ResearchGate. (n.d.). Paradoxical activation of the MAPK pathway. Available at: [Link]
-
Doncic, A., et al. (2018). CRISPR approaches to small molecule target identification. Current Opinion in Chemical Biology, 44, 58–66. Available at: [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Available at: [Link]
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Tsai, J., et al. (2008). The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner. PNAS, 105(8), 3041-3046. Available at: [Link]
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Gibney, G. T., & Smalley, K. S. M. (2014). MAPK pathway inhibition in melanoma: resistance three ways. Biochemical Society Transactions, 42(4), 747–752. Available at: [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Available at: [Link]
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seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. Available at: [Link]
-
Lee, J., et al. (2016). Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer. PNAS, 113(48), E7803-E7812. Available at: [Link]
-
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS, 105(8), 3041-3046. Available at: [Link]
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Vin, H., et al. (2014). BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife, 3, e00969. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Han, B., et al. (2020). Discovery of Selective Small Molecule Degraders of BRAF-V600E. Journal of Medicinal Chemistry, 63(9), 4579–4587. Available at: [Link]
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Naeem, M., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1143243. Available at: [Link]
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Boni, A., et al. (2010). Selective BRAFV600E Inhibition Enhances T-Cell Recognition of Melanoma without Affecting Lymphocyte Function. Cancer Research, 70(13), 5213–5219. Available at: [Link]
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Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Drug Discovery Services. Available at: [Link]
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Royal Society of Chemistry. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry Drug Discovery Series. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. Available at: [Link]
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Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]
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Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Available at: [Link]
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Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PNAS, 99(20), 12773–12778. Available at: [Link]
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Acker, M. G., & Lountos, G. T. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1693, 1–16. Available at: [Link]
-
MDPI. (2025). Pathway-Specific Therapeutic Modulation of Melanoma. Available at: [Link]
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Naeem, M., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11. Available at: [Link]
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Nucleic Acids Research. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Available at: [Link]
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Dar, A. C., & Shokat, K. M. (2011). Recent advances in methods to assess the activity of the kinome. Current Opinion in Chemical Biology, 15(1), 34–41. Available at: [Link]
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Zimmer, L., et al. (2014). Long-term effects of BRAF inhibitors in melanoma treatment: friend or foe? Expert Opinion on Drug Safety, 13(4), 435–446. Available at: [Link]
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CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]
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Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Available at: [Link]
-
PubChem. (n.d.). 5-(4-chlorophenyl)pyridin-2-amine. Available at: [Link]
-
MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available at: [Link]
-
Beilstein Journals. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Available at: [Link]
-
PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Available at: [Link]
-
Beilstein-Institut. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Available at: [Link]
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- 16. selectscience.net [selectscience.net]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Enhancing the Bioavailability of 5-(4-Chlorophenyl)pyrazin-2-amine
Welcome to the technical support center for 5-(4-Chlorophenyl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with enhancing the oral bioavailability of this compound. The inherent properties of many pyrazine derivatives, including potentially low aqueous solubility, can present significant hurdles in achieving therapeutic efficacy. This document provides a structured approach to troubleshooting common issues and offers detailed protocols for key experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers often encounter when initiating work with 5-(4-Chlorophenyl)pyrazin-2-amine or similar molecules.
Q1: What are the likely primary barriers to the oral bioavailability of 5-(4-Chlorophenyl)pyrazin-2-amine?
A1: Based on its chemical structure—a heterocyclic aromatic amine with a chlorophenyl substituent—the primary barriers are likely related to its physicochemical properties. These include:
-
Poor Aqueous Solubility: Aromatic and heterocyclic compounds are often hydrophobic, leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a common characteristic of Biopharmaceutics Classification System (BCS) Class II and IV compounds, where dissolution is the rate-limiting step for absorption.[1][2][3]
-
Slow Dissolution Rate: Even if the compound has moderate solubility, a slow dissolution rate from the solid dosage form can limit the amount of drug available for absorption within the GI transit time.[2]
-
First-Pass Metabolism: The pyrazine ring and amine group may be susceptible to metabolism in the gut wall or liver, reducing the amount of unchanged drug that reaches systemic circulation.[4]
Q2: What initial characterization steps are essential before attempting to enhance bioavailability?
A2: A thorough understanding of the molecule's intrinsic properties is crucial. Key characterization steps include:
-
Solubility Profiling: Determine the aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.
-
pKa Determination: The pKa of the pyrazin-2-amine moiety will dictate its ionization state at different physiological pHs, which in turn affects its solubility and permeability.
-
LogP/LogD Measurement: These values indicate the lipophilicity of the compound, which influences its ability to permeate the gut wall.[5]
-
Solid-State Characterization: Techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential to identify the crystalline form (polymorphs), melting point, and thermal stability.[6]
Q3: What are the main strategies to consider for enhancing the bioavailability of a poorly soluble, weakly basic compound like this?
A3: Several established strategies can be employed, often in a tiered approach:
-
Salt Formation: For a compound with a basic amine group, forming a salt with a pharmaceutically acceptable acid is often the most direct approach to improve solubility and dissolution rate.[6][7]
-
Co-crystallization: If salt formation is not viable or does not yield a stable solid form, co-crystals can be an effective alternative.[8][9] Co-crystals are multi-component solids where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent bonds.[10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its aqueous solubility.[11][12] This is a widely used strategy for BCS Class II and IV drugs.[13]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[2][7]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Q4: I performed a salt screen, but the resulting salts are not significantly more soluble than the freebase, or they are unstable. What should I do next?
A4: This is a common challenge. Here's a troubleshooting workflow:
-
Expand Your Counterion Screen: Ensure you have tried a diverse range of counterions with varying pKa values and chemical properties (e.g., hydrochlorides, mesylates, tosylates, sulfates).[6]
-
Investigate Disproportionation: The salt may be converting back to the less soluble freebase in certain pH environments. This can be assessed by slurrying the salt in buffers of different pH and analyzing the solid residue by XRPD.
-
Consider Co-crystals: If a stable and soluble salt cannot be identified, co-crystallization is the next logical step.[8][9] Co-crystals do not rely on proton transfer and can be formed with a wide variety of non-ionizable co-formers, offering a broader range of possibilities for solubility enhancement.[10]
-
Evaluate Amorphous Forms: If both salt and co-crystal approaches fail to yield a suitable form, creating an amorphous solid dispersion (ASD) should be considered. ASDs can achieve a much higher apparent solubility than crystalline forms.[11]
Q5: My amorphous solid dispersion (ASD) shows excellent initial dissolution but then rapidly precipitates. How can I solve this "spring and parachute" problem?
A5: This phenomenon occurs when the dissolved drug concentration from the ASD supersaturates the medium and then crystallizes into a less soluble form.
-
Optimize Polymer Selection: The choice of polymer is critical for maintaining supersaturation. Hydrophilic polymers like povidone (PVP) or hydroxypropyl methylcellulose (HPMC) can inhibit nucleation and crystal growth. Experiment with different polymers and drug-to-polymer ratios.
-
Incorporate a Surfactant: Adding a surfactant to the formulation can help stabilize the supersaturated solution and prevent precipitation.
-
Controlled Release Formulations: A membrane-reservoir controlled-release system can be designed for ASD beads to moderate the drug release rate, preventing rapid supersaturation and subsequent precipitation.[14]
Q6: I'm concerned about the chemical stability of the pyrazine ring during formulation processing, especially with heat. How can I mitigate this?
A6: Pyrazine derivatives can be susceptible to degradation.
-
Thorough Excipient Compatibility Studies: Before selecting a formulation strategy, perform compatibility studies with your chosen excipients under stressed conditions (e.g., elevated temperature and humidity).
-
Use Low-Temperature Formulation Processes: If using hot-melt extrusion (HME) for ASDs, keep the processing temperature as low as possible. Alternatively, spray drying is a solvent-based process that can often be performed at lower temperatures.[11][12]
-
Protective Packaging: For the final drug product, use packaging that protects against light and moisture to ensure long-term stability.
Part 3: Experimental Protocols & Data
This section provides detailed methodologies for key experiments and illustrative data tables.
Protocol 1: Salt Screening Workflow
This protocol outlines a systematic approach to identifying a suitable salt form.
Objective: To screen for and characterize salt forms of 5-(4-Chlorophenyl)pyrazin-2-amine with improved physicochemical properties.
Materials:
-
5-(4-Chlorophenyl)pyrazin-2-amine (freebase)
-
A panel of pharmaceutically acceptable acids (e.g., HCl, HBr, H2SO4, methanesulfonic acid, p-toluenesulfonic acid, maleic acid, tartaric acid)
-
A variety of solvents (e.g., acetone, ethanol, isopropanol, ethyl acetate, water)
-
96-well plates and analytical instrumentation (XRPD, DSC, TGA, HPLC)
Methodology:
-
Initial Screening (96-well plate):
-
Dispense a small amount of the freebase into each well.
-
Add solutions of different counterions in various solvents.[15]
-
Seal the plate and allow it to equilibrate (e.g., through temperature cycling or solvent evaporation).
-
Visually inspect for crystalline material.
-
-
Scale-up and Characterization:
-
Scale up promising hits from the initial screen (10-50 mg).
-
Confirm salt formation using techniques like 1H NMR or ion chromatography.[6]
-
Characterize the solid state using XRPD to assess crystallinity and identify potential polymorphs.[15]
-
Analyze thermal properties using DSC (for melting point, phase transitions) and TGA (for hydration/solvation state).[6]
-
-
Physicochemical Property Assessment:
-
Kinetic Solubility: Measure the solubility in water and relevant buffers (pH 1.2, 6.8).
-
Hygroscopicity: Assess water uptake using Dynamic Vapor Sorption (DVS).
-
Stability: Evaluate chemical and physical stability under accelerated conditions (e.g., 40°C/75% RH).
-
Data Presentation: Comparison of Solid Forms
The following table illustrates how to summarize the data from your screening experiments to facilitate decision-making.
| Property | Freebase | Hydrochloride Salt | Mesylate Salt | Co-crystal (with Nicotinamide) |
| Aqueous Solubility (µg/mL) | 5 | 150 | 250 | 80 |
| Melting Point (°C) | 185 | 210 (decomposes) | 195 | 170 |
| Hygroscopicity (DVS, % weight gain at 80% RH) | 0.1% | 5.5% (deliquescent) | 1.2% | 0.5% |
| Physical Stability (4 weeks at 40°C/75% RH) | Stable | Converts to freebase | Stable | Stable |
| Comments | Poor solubility | High solubility but unstable and hygroscopic | Good balance of solubility and stability | Moderate solubility, good stability |
This is example data and should be replaced with your experimental results.
Part 4: Visualizations
Decision Tree for Bioavailability Enhancement
This diagram outlines a logical pathway for selecting an appropriate bioavailability enhancement strategy.
Caption: A decision tree for selecting a bioavailability enhancement strategy.
Experimental Workflow for Amorphous Solid Dispersion (ASD) Screening
This diagram illustrates the typical steps involved in developing an ASD formulation.
Caption: Workflow for amorphous solid dispersion (ASD) screening.
References
- Vertex AI Search. (2025, May 13). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.
- Vertex AI Search. (2022, March 31). Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of Etodolac.
-
PubMed. (2013, July 15). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. [Link]
-
PMC. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. [Link]
- eScholarship. (2025, January 13).
- PEXACY International Journal of Pharmaceutical Science. (2025, January 30). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS.
-
PubMed. (2021, November 1). Tailoring Release Profiles of BCS Class II Drugs Using Controlled Release Amorphous Solid Dispersion Beads with Membrane-Reservoir Design: Effect of Pore Former and Coating Levels. [Link]
-
American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. [Link]
-
Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. [Link]
- ResearchGate. (2025, August 6). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole | Request PDF.
-
Basicmedical Key. (2016, June 20). Salt Selection. [Link]
-
Technobis. (2023, June 7). How to salt screen using the Crystal 16. [Link]
- GSC Online Press. (2023, January 12). Downstream processing of amorphous solid dispersions into tablets.
- ResearchGate. (2025, August 7). Amorphous solid dispersions of BCS class II drugs: A rational approach to solvent and polymer selection | Request PDF.
-
Colorcon. (2024, September 9). Understanding Bioavailability: Why It Matters in Drug Development. [Link]
- Kinam Park. (2023, December 2). Fused Deposition Modelling 3D printing and solubility improvement of BCS II and IV active ingredients.
-
VeriSIM Life. (2024, April 8). The Top 5 Challenges in Drug Bioavailability That Can Be Solved by AI. [Link]
- Bentham Science. Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry.
-
Merck Manual Professional Edition. Drug Bioavailability. [Link]
-
PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (2010, July 15). A review on bio-availability enhancement techniques of poorly soluble drug.
-
American Pharmaceutical Review. (2016, June 15). Bringing Poorly Soluble Molecules to Market with Bioavailability Enhancement Technologies. [Link]
Sources
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- 5. VeriSIM The Top 5 Challenges in Drug Bioavailability That Can Be Solved by AI │ Drug Discovery & Development Technology [verisimlife.com]
- 6. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of Etodolac – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 15. Salt Selection | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Analysis of 5-(4-Chlorophenyl)pyrazin-2-amine and its Degradation Products
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the analysis of 5-(4-Chlorophenyl)pyrazin-2-amine and its degradation products.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing unexpected peaks in my HPLC chromatogram during a stability study of 5-(4-Chlorophenyl)pyrazin-2-amine. How can I identify if these are degradation products?
A1: The appearance of new peaks in your chromatogram that increase in area over time while the parent peak decreases is a strong indication of degradation. To confirm, you should perform a forced degradation study. This involves subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light. This will help you to:
-
Generate Degradants: Intentionally produce the degradation products in higher concentrations, making them easier to detect and characterize.
-
Establish Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the new peaks. Co-elution of multiple components can lead to inaccurate quantification.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks. The difference in mass can provide clues about the chemical transformation that has occurred (e.g., hydrolysis, oxidation).
Q2: My mass spectrometry data for a suspected degradation product shows a mass shift of +16 amu. What could this indicate?
A2: A mass shift of +16 amu is most commonly indicative of an oxidation reaction, specifically the addition of an oxygen atom. For 5-(4-Chlorophenyl)pyrazin-2-amine, this could correspond to the formation of an N-oxide on one of the pyrazine nitrogen atoms or hydroxylation of the aromatic ring. To distinguish between these possibilities, you would need to employ tandem mass spectrometry (MS/MS) to fragment the ion and analyze the resulting product ions. The fragmentation pattern will provide structural information to help pinpoint the location of the oxygen atom.
Q3: I am struggling to achieve good chromatographic separation between the parent compound and its degradation products. What steps can I take to optimize my HPLC method?
A3: Poor separation can be addressed by systematically optimizing your HPLC method. Here are some key parameters to consider:
-
Column Chemistry: If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column. These can offer different interactions with your analytes.
-
Mobile Phase Composition:
-
Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol). Acetonitrile is generally a stronger solvent and can provide sharper peaks.
-
pH: The pH of the aqueous portion of your mobile phase is critical, especially for a compound with an amine group like 5-(4-Chlorophenyl)pyrazin-2-amine. Adjusting the pH can change the ionization state of your analytes and significantly impact their retention and peak shape. A pH screening study is highly recommended.
-
-
Gradient Profile: If you are running an isocratic method, switching to a gradient elution can help to resolve closely eluting peaks and reduce run times. Optimize the gradient slope and duration.
-
Temperature: Increasing the column temperature can improve peak shape and reduce viscosity, but it may also affect selectivity. It is a parameter worth investigating.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways of 5-(4-Chlorophenyl)pyrazin-2-amine.
1. Sample Preparation:
- Prepare a stock solution of 5-(4-Chlorophenyl)pyrazin-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 48 hours.
- Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light (254 nm) and visible light for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Sample Analysis:
- At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
- Analyze the samples using a stability-indicating HPLC method.
Protocol 2: HPLC-MS Method for Degradation Product Analysis
This is a general-purpose HPLC-MS method that can be used as a starting point for the analysis of 5-(4-Chlorophenyl)pyrazin-2-amine and its degradation products. Method optimization will likely be required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 10 minutes; hold at 95% B for 2 minutes; return to 5% B in 0.1 minutes; hold at 5% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2 µL |
| Detector | Diode Array Detector (DAD) followed by a Mass Spectrometer (MS) |
| MS System | Agilent 6120 Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100 - 500 |
Visualizations
Caption: Plausible degradation pathways for 5-(4-Chlorophenyl)pyrazin-2-amine.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
Validation & Comparative
5-(4-Chlorophenyl)pyrazin-2-amine vs. Advanced Pyrazine Therapeutics: A Comparative Guide
This guide provides an in-depth technical analysis of 5-(4-Chlorophenyl)pyrazin-2-amine , positioning it as a "privileged scaffold" in medicinal chemistry.[1] It compares this core structural motif against optimized therapeutic agents to demonstrate the evolution from a chemical probe to a clinical candidate.[1]
Executive Summary
5-(4-Chlorophenyl)pyrazin-2-amine (CAS: 59489-72-4) represents a foundational "privileged scaffold" in drug discovery.[1] While not a marketed drug itself, this specific chemical entity serves as a critical pharmacophore for two major therapeutic classes: ATP-competitive Kinase Inhibitors (targeting CK2, AKT, and ATR) and Adenosine Receptor Antagonists (targeting A2A).
This guide compares the "naked" scaffold—valued for its high ligand efficiency and synthetic versatility—against fully optimized, complex pyrazine-based drugs.[1] By understanding the transition from this core fragment to a nanomolar inhibitor, researchers can better design lead optimization campaigns.
Chemical Profile & Mechanism
The Molecule: 5-(4-Chlorophenyl)pyrazin-2-amine[1]
-
Role: Lead Fragment / Chemical Probe.[1]
-
Core Structure: A 1,4-pyrazine ring substituted with a primary amine at position 2 (hydrogen bond donor) and a lipophilic 4-chlorophenyl group at position 5.[1]
-
Key Property: The 2-amino group typically anchors the molecule to the "hinge region" of kinase enzymes via hydrogen bonding, while the chlorophenyl group occupies the hydrophobic pocket (Gatekeeper region).
Mechanism of Action (MOA)
-
Kinase Inhibition (Type I): The pyrazine nitrogen (N1) and the exocyclic amine (2-NH2) form a bidentate hydrogen bond motif with the kinase hinge backbone (e.g., Valine or Leucine residues). The 5-aryl moiety extends into the hydrophobic back-pocket, providing selectivity.[1]
-
GPCR Antagonism (Adenosine A2A): In adenosine receptors, the pyrazine core mimics the adenine ring of the endogenous ligand, blocking G-protein coupling and downstream cAMP signaling.
Comparative Analysis: Scaffold vs. Optimized Inhibitors
This section contrasts the "Topic Compound" (The Scaffold) with ASP5854 (an optimized A2A antagonist) and Pyrazinamide (a classic pyrazine drug).
Table 1: Performance & Property Comparison
| Feature | The Topic: 5-(4-Chlorophenyl)pyrazin-2-amine | Comparator A: ASP5854 (Optimized A2A Antagonist) | Comparator B: Pyrazinamide (Standard of Care) |
| Primary Target | Multi-target (Kinases, Adenosine) | Adenosine A2A Receptor | Mycobacterium tuberculosis (FAS-I) |
| Potency (IC50) | Micromolar (1–10 µM) | Nanomolar (0.49 nM) | Low affinity (Prodrug mechanism) |
| Selectivity | Low (Promiscuous binder) | High (>1000x vs A1/A2B) | Highly Specific (Bacterial) |
| Ligand Efficiency | High (Small size, good binding) | Moderate (Larger MW) | High |
| Solubility | Low to Moderate (Lipophilic) | Optimized (Polar groups added) | High |
| Primary Use | Hit-to-Lead Starting Point | Clinical Candidate (Parkinson's) | Tuberculosis Treatment |
Analysis of Data
-
Potency Shift: The "naked" scaffold typically exhibits IC50 values in the low micromolar range (e.g., 5.7 µM against p300 HAT or CK2). Optimization—such as adding a pyridine ring or solubilizing groups as seen in ASP5854—improves potency by >10,000-fold (to <1 nM).
-
Selectivity: The simple chlorophenyl-pyrazine core is "promiscuous," binding to multiple kinases.[1] This makes it an excellent starting point for screening libraries but a poor drug candidate on its own.[1]
Scaffold Evolution & Logic
The following diagram illustrates how the simple 5-(4-Chlorophenyl)pyrazin-2-amine scaffold is structurally elaborated to create high-potency drugs.
Figure 1: Structural evolution from the micromolar hit (Topic) to a nanomolar clinical candidate.
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize the core 5-(4-chlorophenyl)pyrazin-2-amine scaffold with high purity.
Reagents:
-
2-Amino-5-bromopyrazine (1.0 equiv)
-
4-Chlorophenylboronic acid (1.1 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
Na2CO3 (2.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane/Water (4:1)
Workflow:
-
Degassing: Purge the solvent mixture with nitrogen for 15 minutes to remove oxygen (critical for Pd catalyst stability).
-
Addition: Add 2-amino-5-bromopyrazine, boronic acid, and base to the reaction vessel. Add the catalyst last under a nitrogen counter-flow.[1]
-
Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4.
-
Purification: Flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes). The product typically elutes as a pale yellow solid.[1]
Protocol B: Kinase Inhibition Assay (ADP-Glo)
Objective: To determine the IC50 of the synthesized scaffold against a representative kinase (e.g., CK2 or AKT).
Workflow:
-
Preparation: Prepare 10 mM stock of 5-(4-Chlorophenyl)pyrazin-2-amine in 100% DMSO.
-
Dilution: Create a 10-point serial dilution (1:3) in kinase buffer.
-
Reaction:
-
Add 2 µL of compound to 384-well plate.
-
Add 4 µL of Kinase enzyme (e.g., CK2 alpha). Incubate 10 min.
-
Add 4 µL of ATP/Substrate mix to initiate reaction.[1]
-
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Detection: Add ADP-Glo Reagent (stop reaction, deplete ATP) → Incubate 40 min → Add Kinase Detection Reagent (convert ADP to light).
-
Analysis: Measure Luminescence. Plot RLU vs. log[Concentration] to calculate IC50.
Visualization of Synthesis Logic
Figure 2: Step-by-step synthetic pathway for the generation of the target scaffold.[2][3]
References
-
Nie, F., et al. (2022). "Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP." European Journal of Medicinal Chemistry. Link
-
Korsik, M., et al. (2025). "Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold." Beilstein Journal of Organic Chemistry. Link
-
Hussain, M., et al. (2025).[4] "Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling." ResearchGate.[1] Link
-
Gökhan-Kelekçi, N., et al. (2009). "Synthesis and evaluation of pyrazine-based CK2 inhibitors." Archiv der Pharmazie. Link
-
Shook, B.C., et al. (2007). "Pharmacological characterization of a novel, potent adenosine A1 and A2A receptor dual antagonist ASP5854." Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. 5049-61-6|Pyrazin-2-amine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Comparative analysis of 5-(4-Chlorophenyl)pyrazin-2-amine and known kinase inhibitors
Title: Comparative Analysis: 5-(4-Chlorophenyl)pyrazin-2-amine Scaffold vs. Clinical Kinase Inhibitors Subtitle: A Technical Guide to Fragment-Based Optimization, Hinge Binding Mechanisms, and Pharmacological Profiling
Executive Summary
This guide provides a comparative technical analysis of 5-(4-Chlorophenyl)pyrazin-2-amine (hereafter referred to as CPPA ), a privileged chemical scaffold used in kinase inhibitor discovery. Unlike fully optimized clinical drugs, CPPA represents a "minimalist hinge binder" —a core fragment that interacts with the ATP-binding site of protein kinases (Type I inhibition).
This analysis compares CPPA against established clinical kinase inhibitors (e.g., Dasatinib , Crizotinib , and Silmitasertib ) to demonstrate the principles of Fragment-Based Drug Discovery (FBDD) . We evaluate its performance in terms of binding efficiency, selectivity profiles, and structural adaptability, providing researchers with a roadmap for transitioning from this scaffold to high-potency lead compounds.
Chemical Profile & Mechanism of Action
The Molecule: 5-(4-Chlorophenyl)pyrazin-2-amine (CPPA)
-
CAS: 59489-72-4
-
Molecular Weight: 205.64 Da
-
Classification: Type I Kinase Inhibitor Fragment (ATP-Competitive).
-
Core Structure: A pyrazine ring substituted with an amine at position 2 (hinge binder) and a 4-chlorophenyl group at position 5 (hydrophobic pocket binder).
Mechanism of Binding (The "Hinge" Interaction)
CPPA targets the hinge region of the kinase domain, a conserved segment connecting the N- and C-terminal lobes.
-
Interaction 1 (H-Bond Acceptor): The N1 of the pyrazine ring accepts a hydrogen bond from the backbone amide of the kinase hinge residue (e.g., Met341 in Src).
-
Interaction 2 (H-Bond Donor): The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu339 in Src).
-
Hydrophobic Interaction: The 4-chlorophenyl moiety extends into the hydrophobic back pocket (Gatekeeper region), providing binding affinity but limited selectivity compared to larger inhibitors.
Comparative Analysis: Scaffold vs. Optimized Inhibitors
This section contrasts the raw CPPA scaffold with fully elaborated drugs to highlight the impact of structural optimization on potency (IC50) and selectivity.
Comparative Data Table
| Feature | CPPA (Scaffold) | Dasatinib (Clinical Drug) | Silmitasertib (CX-4945) |
| Primary Target | Promiscuous (Src, CK2, Nek2) | Src / Abl | Casein Kinase 2 (CK2) |
| Binding Mode | Type I (Hinge Only) | Type I (Hinge + DFG-in) | Type I (Hinge + Solvent Front) |
| Potency (IC50) | 1.0 – 10 µM (Low Potency) | < 1.0 nM (High Potency) | 1.0 – 5.0 nM (High Potency) |
| Ligand Efficiency (LE) | High (~0.45) | Moderate (~0.30) | Moderate (~0.35) |
| Selectivity | Low (Binds many kinases) | High (Due to specific "Tail") | High (Specific shape complementarity) |
| Solubility | Low (Lipophilic fragment) | Optimized (Solubilizing tail) | Optimized (Carboxylate group) |
Technical Insight: While CPPA has a lower potency (micromolar range), its Ligand Efficiency (LE) is often superior to clinical drugs. This makes it an ideal starting point for optimization—adding mass to CPPA generally improves potency but reduces efficiency per heavy atom.
Structural Activity Relationship (SAR) Analysis
-
Vs. Dasatinib (Src Inhibitor): Dasatinib utilizes a similar aminothiazole core for hinge binding but adds a hydroxyethyl-piperazine tail that reaches into the solvent-exposed region. This tail improves solubility and potency by 1000-fold compared to the naked hinge binder.
-
Vs. Silmitasertib (CK2 Inhibitor): Silmitasertib is built on a related tricyclic scaffold. The CPPA scaffold mimics the core binding of Silmitasertib but lacks the carboxylate group required for the unique salt-bridge interaction with Lys68 in CK2, explaining CPPA's lower specificity.
Visualizing the Pathway & Workflow
Diagram: Kinase Signaling & Inhibition Points
This diagram illustrates the Src signaling pathway and where CPPA acts compared to downstream effectors.
Caption: Src Kinase signaling cascade showing the ATP-competitive inhibition point of CPPA and Dasatinib.
Diagram: Fragment-to-Lead Optimization Workflow
How to evolve CPPA into a drug candidate.
Caption: Workflow for evolving the CPPA fragment into a potent kinase inhibitor using structure-based design.
Experimental Protocols
To validate the activity of CPPA or its derivatives, the following protocols are recommended. These are self-validating systems using positive and negative controls.
Biochemical Kinase Assay (ADP-Glo™ Method)
Objective: Determine the IC50 of CPPA against Src or CK2.
-
Reagents: Recombinant Src kinase (0.2 ng/µL), Poly(Glu, Tyr) substrate, Ultra-Pure ATP (10 µM), ADP-Glo Reagent.
-
Preparation: Dissolve CPPA in 100% DMSO to 10 mM stock. Prepare serial dilutions (3-fold) in kinase buffer.
-
Reaction:
-
Add 2 µL of inhibitor (CPPA) to 384-well white plate.
-
Add 2 µL of Enzyme/Substrate mix. Incubate 10 min at RT (allows pre-equilibrium).
-
Initiate with 1 µL ATP. Incubate 60 min at RT.
-
-
Detection: Add 5 µL ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to Luciferase signal).
-
Validation:
-
Z-Prime: Must be > 0.5.[1]
-
Reference: Run Staurosporine as a positive control (Expected IC50: ~2-10 nM).
-
Cellular Target Engagement (NanoBRET™)
Objective: Confirm CPPA enters the cell and binds the kinase in a physiological environment.
-
Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion protein.
-
Tracer: Treat cells with a cell-permeable fluorescent tracer (known to bind the ATP pocket).
-
Competition: Add CPPA at varying concentrations. If CPPA binds, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).
-
Readout: Measure Donor (460 nm) and Acceptor (618 nm) emission. Calculate BRET ratio.
References
-
Review of Pyrazine Kinase Inhibitors
-
Src Kinase Inhibitor Discovery (PP2 Context)
-
Fragment-Based Discovery in Kinases
-
CK2 Inhibitor Development (Silmitasertib)
- Title: Discovery and Development of CX-4945 (Silmitasertib).
- Source: Molecular Cancer Therapeutics.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C15H16ClN5 | CID 4878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Cellular Target Engagement for 5-(4-Chlorophenyl)pyrazin-2-amine
For researchers in drug discovery, identifying a potent compound is only the beginning. The critical next step is to confirm that the molecule engages its intended target within the complex milieu of a living cell. This guide provides a comparative analysis of robust methodologies for validating the cellular target engagement of 5-(4-Chlorophenyl)pyrazin-2-amine , a pyrazine-based scaffold common in kinase inhibitor development.[1] We will proceed by positing a hypothetical primary target, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) , a known therapeutic target in oncology and metabolic diseases, to illustrate these techniques.[2][3]
This guide is designed for drug development professionals and researchers. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and comprehensive approach to target engagement studies.
The Imperative of Target Engagement Validation
Confirming that a compound physically interacts with its intended protein target inside a cell is a cornerstone of establishing its mechanism of action. This validation bridges the gap between in vitro biochemical potency and cellular activity, providing confidence that the observed phenotype is a direct result of on-target modulation. Failure to rigorously establish target engagement can lead to the costly pursuit of compounds that work through unknown off-target effects or simply fail to reach their target in a cellular context.
Here, we compare three orthogonal, industry-standard techniques to build a compelling case for the target engagement of 5-(4-Chlorophenyl)pyrazin-2-amine with its putative target, MAP4K4.
Method 1: Cellular Thermal Shift Assay (CETSA®) - The Direct Interrogation of Target Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells or lysates.[4] Its core principle is that the binding of a ligand, such as our compound, stabilizes the target protein, making it more resistant to thermal denaturation.[5] This change in thermal stability provides direct evidence of physical engagement.
The "Why": Causality in Experimental Design
CETSA is an invaluable first-line approach because it requires no modification to the compound or the target protein, preserving their native states.[6] It measures a direct physical consequence of binding (thermal stabilization) in a physiologically relevant environment, offering a clear and unambiguous readout of target interaction.[4]
Experimental Workflow: CETSA for MAP4K4
The workflow involves two main stages: generating a melt curve to determine the optimal temperature and then an isothermal dose-response (ITDR) experiment to quantify binding affinity.
Caption: Workflow for CETSA Melt Curve and Isothermal Dose-Response (ITDR) experiments.
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., SF188 glioma cells, which express high levels of MAP4K4) to ~80% confluency.[7] Treat cells with varying concentrations of 5-(4-Chlorophenyl)pyrazin-2-amine or vehicle (DMSO) for 1 hour at 37°C.[8]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. For the melt curve, use a thermal cycler to heat the tubes across a temperature gradient for 3-8 minutes.[5][8] For ITDR, heat all samples at a single, optimized temperature for the same duration.[9]
-
Lysis and Fractionation: Immediately lyse the cells using three rapid freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]
-
Quantification: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western Blot using a primary antibody specific for MAP4K4. A loading control like GAPDH should also be used.[8][10]
-
Data Analysis: Quantify band intensities. For the melt curve, plot the percentage of soluble MAP4K4 relative to the unheated control against temperature to determine the melting temperature (Tagg). For ITDR, plot the percentage of soluble MAP4K4 against the log of the compound concentration to calculate the cellular EC50.
Data Presentation: Hypothetical CETSA Results
| Condition | Tagg (°C) | ΔTagg (°C) | Cellular EC50 (µM) |
| Vehicle (DMSO) | 48.5 | - | - |
| 10 µM Compound | 54.2 | +5.7 | - |
| Dose-Response | - | - | 0.85 |
This data would strongly indicate that 5-(4-Chlorophenyl)pyrazin-2-amine directly engages and stabilizes MAP4K4 in cells.
Method 2: Kinobeads Competition Binding - A Global View of Selectivity
While CETSA confirms engagement with a specific target, it doesn't reveal off-targets. Kinobeads profiling is a chemical proteomics method that addresses this by assessing a compound's binding affinity against a large portion of the kinome simultaneously.[11] The technique uses beads derivatized with non-selective kinase inhibitors to capture endogenous kinases from a cell lysate.[12] By pre-incubating the lysate with a free compound, its targets will be competed off the beads in a dose-dependent manner, which is quantified by mass spectrometry.[13]
The "Why": Ensuring Specificity
The primary value of this approach is its unbiased and global nature. It provides a comprehensive selectivity profile, which is crucial for predicting potential side effects and understanding the full mechanism of action.[12] Comparing the affinity for the primary target (MAP4K4) against hundreds of other kinases provides a quantitative measure of selectivity.
Experimental Workflow: Kinobeads Profiling
Sources
- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pelagobio.com [pelagobio.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-Aryl-2-Aminopyrazine Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of 2-aminopyrazine derivatives bearing a C5-aryl substituent, with a focus on analogs structurally related to 5-(4-Chlorophenyl)pyrazin-2-amine. While specific experimental data for 5-(4-Chlorophenyl)pyrazin-2-amine is not extensively available in the public domain, this document synthesizes findings from closely related aminopyrazole and pyrazolopyrimidine compounds to offer valuable insights into their potential as anticancer agents. The information presented herein is intended to guide researchers in the design and evaluation of novel heterocyclic compounds for cancer therapy.
Introduction: The Therapeutic Potential of Pyrazine and its Analogs
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] In the realm of oncology, these scaffolds serve as privileged structures in the design of targeted therapeutic agents. The aminopyrazine core, in particular, is a key pharmacophore in a variety of kinase inhibitors, where it often acts as a hinge-binding motif, crucial for the inhibition of enzymes that are frequently dysregulated in cancer.[3][4]
The substitution pattern on the pyrazine ring plays a critical role in determining the biological activity and selectivity of these compounds. The presence of an aryl group at the C5 position and an amino group at the C2 position are key structural features that have been explored for their anticancer potential. This guide will delve into the efficacy of such compounds across different cancer cell lines, drawing comparisons from structurally similar molecules to elucidate potential structure-activity relationships (SAR).
Putative Mechanism of Action: Targeting Cellular Kinases
While the precise mechanism of action for 5-(4-Chlorophenyl)pyrazin-2-amine is not definitively established in publicly available literature, the broader class of aminopyrazine and aminopyrazole derivatives frequently exerts its anticancer effects through the inhibition of protein kinases.[3][4] These enzymes are pivotal regulators of a multitude of cellular processes, including proliferation, survival, and differentiation. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The 2-aminopyrazine or 2-aminopyrazole moiety can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a common mechanism for achieving potent and selective inhibition.[3] The aryl group at the C5 position extends into a hydrophobic pocket, and substitutions on this ring can significantly influence binding affinity and selectivity. For instance, halogen substitutions, such as the chloro-group in the titular compound, can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with the target kinase.
Below is a generalized schematic of how a 5-aryl-2-aminopyrazine analog might inhibit a protein kinase.
Caption: Workflow for the MTT cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Adherence: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The cells are incubated with the compound for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
Formazan Formation: The plates are incubated for 2-4 hours to allow the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of structurally related compounds, several SAR trends can be inferred for 5-aryl-2-aminopyrazine analogs:
-
The 2-Amino Group: This group is often crucial for activity, likely participating in hydrogen bonding with the kinase hinge region. [3]* The C5-Aryl Substituent: The nature and position of substituents on the C5-phenyl ring significantly impact potency. Electron-withdrawing groups, such as halogens, can enhance activity, possibly by modulating the electronic properties of the pyrazine ring or through specific interactions within the hydrophobic pocket of the target kinase. [5]* Fused Ring Systems: Fusing the pyrazine ring with other heterocyclic systems, such as in pyrazolo[1,5-a]pyrimidines, can lead to highly potent compounds, suggesting that extending the molecular scaffold can access additional binding interactions. [6][7]
Conclusion and Future Directions
While direct experimental evidence for the efficacy of 5-(4-Chlorophenyl)pyrazin-2-amine remains to be published, the analysis of its structural analogs provides a strong rationale for its potential as an anticancer agent. The 2-aminopyrazine scaffold, coupled with a C5-chlorophenyl substituent, represents a promising starting point for the development of novel kinase inhibitors.
Future research should focus on the synthesis and in vitro evaluation of 5-(4-Chlorophenyl)pyrazin-2-amine and a library of its derivatives against a broad panel of cancer cell lines. Subsequent studies should aim to identify the specific kinase targets and elucidate the detailed mechanism of action. Such investigations will be crucial in determining the therapeutic potential of this class of compounds and guiding the development of next-generation targeted cancer therapies.
References
- D. Choudhary, et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.). PMC.
- Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. (2022). Arabian Journal of Chemistry.
- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39.
- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015).
- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014).
- Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI.
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Orthogonal Methods to Confirm 5-(4-Chlorophenyl)pyrazin-2-amine Mechanism of Action
This guide outlines the orthogonal validation strategy for 5-(4-Chlorophenyl)pyrazin-2-amine , a privileged scaffold primarily characterized as an Adenosine A2A Receptor (A2AR) Antagonist .
While this chemical structure serves as a core pharmacophore for various kinase inhibitors and sodium channel blockers, its most distinct and validated mechanism of action (MoA) lies in the competitive blockade of the Gs-coupled Adenosine A2A receptor. This guide details the experimental rigor required to confirm this specific MoA, distinguishing true target engagement from off-target artifacts.
A Technical Comparison Guide for Drug Discovery Professionals
Executive Summary & Compound Profile
Compound Identity: 5-(4-Chlorophenyl)pyrazin-2-amine Primary Mechanism: Competitive Antagonist of the Adenosine A2A Receptor (GPCR). Therapeutic Context: Parkinson’s Disease (motor symptom relief), Immuno-oncology (reversing adenosine-mediated immunosuppression).
The Validation Challenge:
Small molecule aminopyrazines are "privileged structures" that can promiscuously bind kinases (e.g., CK2, GSK3
The Solution: To definitively confirm the MoA, researchers must employ an orthogonal testing matrix that correlates physical binding affinity (Biophysical) with functional efficacy (Cellular) and phenotypic consequence (Physiological).
Scientific Background: The A2A Signaling Pathway
To validate the antagonist MoA, one must first understand the agonist pathway being blocked.
-
Agonist Action: Adenosine binds A2AR
G s activation Adenylyl Cyclase (AC) stimulation cAMP increase PKA activation CREB phosphorylation. -
Antagonist Action (5-(4-Chlorophenyl)pyrazin-2-amine): Competes for the orthosteric site, preventing Gs coupling and blunting the cAMP spike induced by adenosine or specific agonists (e.g., CGS21680).
Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] The compound acts as a competitive antagonist, preventing the Adenosine-driven Gs-cAMP signaling cascade.
Comparative Analysis of Orthogonal Methods
The following table compares the three critical methodologies required for a robust MoA confirmation package.
| Feature | Method A: Radioligand Binding | Method B: Functional cAMP Assay (HTRF) | Method C: Surface Plasmon Resonance (SPR) |
| Primary Readout | Affinity ( | Efficacy ( | Kinetics ( |
| Physical Principle | Displacement of radioactive probe | TR-FRET (antibody-based detection) | Refractive index change (mass) |
| Biological Context | Membrane preparations (isolated) | Live cells (CHO-K1 or HEK293) | Purified protein (reconstituted) |
| Throughput | Medium (Filtration plates) | High (384/1536-well) | Medium (Chip-based) |
| Key Artifact Risk | High non-specific binding (filter trapping) | Compound fluorescence/quenching | Protein instability/aggregation |
| Validation Value | Gold Standard for site specificity | Gold Standard for functional relevance | Gold Standard for residence time |
Detailed Experimental Protocols
Method A: Radioligand Binding Assay (The "Truth" of Affinity)
Objective: Prove the compound physically displaces a known A2A ligand, confirming orthosteric binding.
Protocol:
-
Membrane Prep: Use HEK293 cells overexpressing human A2AR. Homogenize and centrifuge to isolate membranes.
-
Reaction Mix:
-
50 µL Membrane suspension (5-10 µg protein).
-
25 µL Radioligand:
-ZM241385 (highly selective A2A antagonist) at concentration (~1-2 nM). -
25 µL Test Compound: 5-(4-Chlorophenyl)pyrazin-2-amine (10-point dilution series, e.g., 10 µM to 0.1 nM).
-
Non-specific control: Excess unlabeled ZM241385 (10 µM).
-
-
Incubation: 90 minutes at 25°C to reach equilibrium.
-
Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer (50 mM Tris-HCl).
-
Detection: Add liquid scintillant and count CPM (Counts Per Minute).
-
Analysis: Plot % Displacement vs. Log[Compound]. Calculate
using the Cheng-Prusoff equation.
Method B: Functional cAMP Accumulation (HTRF) (The "Truth" of Activity)
Objective: Prove the compound inhibits adenosine-mediated signaling in a live cellular context.
Protocol:
-
Cell Seeding: Dispense CHO-K1-hA2AR cells (2,000 cells/well) into a white 384-well low-volume plate.
-
Antagonist Pre-treatment: Add 5 µL of 5-(4-Chlorophenyl)pyrazin-2-amine (dilution series). Incubate 15 mins at RT.
-
Agonist Challenge: Add 5 µL of agonist (CGS21680) at its
concentration. Incubate 30 mins at RT.-
Note: Include a PDE inhibitor (IBMX 500 µM) in the buffer to prevent cAMP degradation.
-
-
Lysis & Detection: Add HTRF reagents (cAMP-d2 conjugate + Anti-cAMP-Cryptate).
-
Read: Measure Time-Resolved Fluorescence (665 nm / 620 nm ratio) on a compatible reader (e.g., EnVision).
-
Logic: A decrease in HTRF ratio (inverse to cAMP) indicates successful antagonism. Caution: If the compound alone reduces cAMP below basal levels, check for inverse agonism or cytotoxicity.
Validation Workflow & Decision Logic
To ensure scientific integrity, follow this "Self-Validating" workflow. If the compound fails any step, the MoA is not confirmed.
Figure 2: Decision Tree. A rigorous path to rule out false positives (e.g., compounds that kill cells or quench fluorescence rather than binding the receptor).
Expert Insights & Causality
Why Orthogonal Methods Matter for Aminopyrazines: The aminopyrazine moiety is a "privileged scaffold" found in inhibitors of kinases (e.g., Crizotinib intermediates), ion channels (Nav1.8), and GPCRs.
-
Scenario: You observe potent inhibition in the cAMP assay (
nM). -
False Positive Risk: The compound might be inhibiting Adenylate Cyclase directly, or inhibiting a PDE (leading to high basal cAMP that masks the agonist response), or simply acting as a luciferase inhibitor if using a luminescence readout.
-
Resolution: The Radioligand Binding Assay (Method A) is purely biophysical. If the compound inhibits cAMP but fails to displace
-ZM241385, it is NOT an A2A antagonist; it is likely an intracellular signaling artifact.
The "Shift" Assay (Bonus):
For high-rigor validation, perform the functional assay (Method B) with varying concentrations of Agonist (Schild Analysis). A true competitive antagonist (like 5-(4-Chlorophenyl)pyrazin-2-amine) will shift the Agonist dose-response curve to the right without depressing the maximum response (
References
-
Neustadt, B. R., et al. (2007). "Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines." Bioorganic & Medicinal Chemistry Letters.
- Establishes the aminopyrazine/pyrimidine scaffold as a core pharmacophore for A2A antagonism.
-
Jaakola, V. P., et al. (2008). "The 2.6 angstrom crystal structure of a human A2A adenosine receptor bound to an antagonist." Science.
- Structural basis for the binding of pyrazine/furna-based antagonists to the A2A orthosteric pocket.
-
Gillespie, J., et al. (2008). "Antagonists of the human A2A adenosine receptor.[2][3][7] 4. Design, synthesis, and preclinical evaluation."[2] Journal of Medicinal Chemistry.
- Provides comparative SAR data for chlorophenyl-substituted heterocycles in A2A antagonism.
-
Hinz, S., et al. (2018). "Adenosine A2A Receptor Antagonists: A Review of the Patent Literature (2013-2018)." Pharmaceutical Patent Analyst.
- Reviews the diversity of aminopyrazine deriv
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 5-(4-Chlorophenyl)pyrazin-2-amine
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 5-(4-Chlorophenyl)pyrazin-2-amine. Given the absence of extensive, specific toxicological data for this compound, our approach is grounded in the established principles of chemical safety for its constituent structural classes: chlorinated aromatic compounds and aromatic amines. The core philosophy is to minimize exposure to As Low As Reasonably Practicable (ALARP) by treating the substance with the caution it structurally warrants.
Foundational Hazard Assessment: A Proactive Stance
5-(4-Chlorophenyl)pyrazin-2-amine is a molecule that combines a halogenated aromatic ring with a heterocyclic amine. This structure necessitates a conservative risk assessment, as compounds within these classes are known for a range of potential health effects.
-
Chlorinated Aromatic Compounds: This class of chemicals can exhibit toxicity, and some are recognized as potential carcinogens or organ-damaging agents.[1][2] Their persistence in the environment also calls for stringent containment and disposal protocols.[1]
-
Aromatic Amines: Many compounds in this family can be irritants and may be harmful if inhaled, absorbed through the skin, or ingested.[3][4]
Therefore, all handling procedures must be built on the assumption that 5-(4-Chlorophenyl)pyrazin-2-amine is a hazardous substance, likely causing skin, eye, and respiratory irritation.[5][6][7][8]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is the final barrier between the researcher and potential chemical exposure. Each component is chosen to mitigate a specific, identified risk. Adherence to this protocol is mandatory for all personnel handling the compound.
| PPE Component | Specification | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles. A full-face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk. | Protects against eye irritation or serious damage from dust or splashes. Related compounds are classified as serious eye irritants.[5][7][8] |
| Hand Protection | Double-gloving with nitrile gloves (minimum 4 mil thickness). | Provides robust protection against skin contact. The outer glove absorbs initial contamination, while the inner glove protects the skin during doffing. Nitrile is a common choice for general chemical resistance.[9] |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned with tight-fitting cuffs. For large-scale operations, chemical-resistant coveralls are recommended. | Prevents incidental skin contact with dust or spills. A fully buttoned coat provides a continuous barrier.[10] |
| Respiratory Protection | All handling of solid material (weighing, transferring) must be performed within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of airborne particles, which is a primary exposure route for powdered chemicals.[1][2] |
Operational Plan: From Preparation to Disposal
A systematic workflow is essential to ensure safety is maintained at every stage of the experiment. This plan provides a self-validating system where each step logically follows the last to minimize risk.
PPE Selection Workflow
The required level of PPE can be adjusted based on the scale and nature of the work. The following decision tree illustrates this process, ensuring that the level of protection always matches the potential risk.
Caption: PPE selection decision tree for handling 5-(4-Chlorophenyl)pyrazin-2-amine.
Step-by-Step PPE Donning and Doffing Protocol
Cross-contamination often occurs during the removal of PPE. Following this sequence is critical.
Donning (Putting On) Sequence:
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye/Face Protection: Put on chemical splash goggles. If required, add the face shield.
Doffing (Taking Off) Sequence: This should be performed in a designated area, moving from "dirty" to "clean."
-
Decontaminate Outer Gloves: If visibly contaminated, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out without touching the exterior surface with your bare inner glove. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face Shield/Goggles: Remove eye and face protection from the back to the front and place in a designated area for decontamination.
-
Remove Lab Coat/Coveralls: Unbutton the lab coat, rolling it outwards and away from your body so the contaminated exterior is folded inward.
-
Remove Inner Gloves: Peel off the inner gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[8]
Disposal Plan for Contaminated Materials
All materials that come into contact with 5-(4-Chlorophenyl)pyrazin-2-amine must be treated as hazardous waste.[1] Proper segregation is key to safe and compliant disposal.
-
Solid Waste: All contaminated PPE (gloves, disposable lab coats), weigh boats, and wipes must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."[6]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container for "Halogenated Organic Liquid Waste." Never pour this waste down the drain.[11]
-
Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container for hazardous chemical waste.
-
Empty Containers: The original chemical container, even when "empty," will contain residue. It should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Spill Cleanup: Evacuate the immediate area. Wearing the appropriate enhanced PPE (including respiratory protection if the spill is large or generates dust), cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water.[1]
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with handling 5-(4-Chlorophenyl)pyrazin-2-amine, ensuring a safe and productive laboratory environment.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Univar Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Univar Solutions. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Industrial Safety & Hygiene News. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-{1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-4-yl}-2,4-dimethylbenzamide.
- TCI Chemicals. (2025, April 25). SAFETY DATA SHEET: 4-Chlorophenylhydrazine Hydrochloride.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 5-Amino-3-(4-chlorophenyl)pyrazole.
- USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
- Prairie Land FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
- MilliporeSigma. (2024, March 2). SAFETY DATA SHEET.
- Cayman Chemical. (2026, January 13). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride).
- GE Betz, Inc. (n.d.). Material Safety Data Sheet - DEPOSITROL PY5200.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET: 1-(m-Chlorophenyl)piperazine hydrochloride.
- BASF. (2026, February 11). Safety data sheet: Pristine.
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- University of Nottingham. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
